Trichlorocyclopentylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloro(cyclopentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZRNUHEXJWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065788 | |
| Record name | Trichlorocyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-03-4 | |
| Record name | Cyclopentyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, (trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, (trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorocyclopentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorocyclopentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trichlorocyclopentylsilane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is a versatile organosilicon compound with significant applications in materials science and organic synthesis. Its unique combination of a cyclopentyl group and a reactive trichlorosilyl moiety makes it a valuable precursor for the synthesis of silicones, a key component in surface modification, and a building block for more complex organosilicon structures. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectral data, and a visual representation of its primary synthesis pathway.
Introduction
Organosilicon compounds play a pivotal role in a wide array of technological applications, owing to their unique chemical and physical properties. Among these, alkyltrichlorosilanes are a fundamentally important class of reagents. This compound, with its cyclic alkyl substituent, offers distinct steric and electronic properties compared to its linear counterparts, influencing its reactivity and the characteristics of the resulting materials. This guide aims to consolidate the current knowledge on the synthesis and properties of this compound to serve as a valuable resource for researchers in academia and industry.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the hydrosilylation of cyclopentene with trichlorosilane (HSiCl₃) . This addition reaction is typically catalyzed by a platinum-based catalyst. An alternative, though less common, approach involves the use of Grignard reagents.
Platinum-Catalyzed Hydrosilylation of Cyclopentene
The hydrosilylation of cyclopentene involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of cyclopentene. This reaction is highly efficient when catalyzed by specific platinum catalysts, with reported yields exceeding 90%.[1]
Reaction:
A particularly effective catalyst for this transformation is a chlorine-deficient chloroplatinic acid.[1] The reaction is typically carried out at elevated temperatures in a pressurized vessel to maintain the reactants in the liquid phase.
Caption: Synthesis of this compound via Hydrosilylation.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
The following is a representative experimental protocol based on the principles outlined in the patent literature.[1]
Materials:
-
Cyclopentene
-
Trichlorosilane
-
Chlorine-deficient chloroplatinic acid catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Pressurizable reaction vessel (e.g., autoclave) equipped with a magnetic stirrer and temperature control.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude moisture, as trichlorosilane is highly reactive with water.
-
Charging the Reactor: In the inert atmosphere, charge the reaction vessel with an equimolar mixture of cyclopentene and trichlorosilane.
-
Catalyst Addition: Add the chlorine-deficient chloroplatinic acid catalyst to the reaction mixture. The catalyst loading is typically very low, on the order of parts per million (ppm) relative to the reactants.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature in the range of 50 to 80°C. The pressure in the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.
-
Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.
Safety Precautions: Trichlorosilane is a corrosive and moisture-sensitive compound that releases HCl upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted behind a blast shield due to the use of a pressurized vessel.
Properties of this compound
A comprehensive understanding of the physical and spectral properties of this compound is essential for its application and for the characterization of its reaction products.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₉Cl₃Si |
| Molecular Weight | 203.57 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 181 °C (lit.) |
| Density | 1.226 g/mL at 25 °C (lit.) |
| Refractive Index (n₂₀/D) | 1.469 (lit.) |
Spectral Properties
While a complete set of publicly available, peer-reviewed spectral data for this compound is limited, the expected spectral characteristics can be inferred from the known properties of similar organosilicon compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentyl ring. The proton on the carbon attached to the silicon (the α-proton) would likely appear as a multiplet shifted downfield due to the electron-withdrawing effect of the trichlorosilyl group. The remaining eight protons on the cyclopentyl ring would appear as a complex series of multiplets in the upfield region, typical for cycloalkanes.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the cyclopentyl ring. The carbon atom directly bonded to the silicon (Cα) would be the most downfield signal. The other carbon atoms of the ring would resonate at higher field strengths.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various bonds present in the molecule.
| Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch) | 2850-2960 | Strong |
| C-H (bend) | 1350-1470 | Medium |
| Si-Cl (stretch) | 450-650 | Strong |
| Si-C (stretch) | 600-800 | Medium |
Mass Spectrometry (MS):
The mass spectrum of this compound under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 202 (for the most abundant isotopes ³⁵Cl and ²⁸Si). A characteristic isotopic pattern for the presence of three chlorine atoms would be observed for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would likely involve the loss of a chlorine atom, the cyclopentyl radical, or smaller fragments from the cyclopentyl ring.
Applications
This compound is a valuable intermediate in several industrial and research applications:
-
Silicone Polymers: It can be used as a monomer or cross-linking agent in the production of silicone polymers, imparting specific properties due to the cyclopentyl group.
-
Surface Modification: The trichlorosilyl group readily reacts with hydroxyl groups on surfaces like glass, silica, and metal oxides to form stable siloxane bonds. This allows for the covalent attachment of the cyclopentyl group, modifying the surface properties, such as increasing hydrophobicity.
-
Precursor to Silsesquioxanes: Hydrolysis and condensation of this compound can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS), which are used as nano-fillers to enhance the thermal and mechanical properties of polymers.
Conclusion
This compound is a key organosilicon compound with well-established synthesis routes and a range of important applications. The hydrosilylation of cyclopentene provides an efficient and high-yield pathway to this molecule. Its distinct physical and chemical properties, driven by the presence of both a cyclopentyl ring and a reactive trichlorosilyl group, make it a versatile building block in materials science and synthetic chemistry. This guide has provided a detailed overview of its synthesis and properties, which should serve as a valuable technical resource for professionals in the field. Further research into novel catalytic systems for its synthesis and expanded applications in areas such as drug delivery and advanced materials will continue to enhance the importance of this compound.
References
An In-depth Technical Guide to Trichlorocyclcyclopentylsilane: Structure, Bonding, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical characterization of Trichlorocyclopentylsilane. This versatile organosilicon compound serves as a key intermediate in the synthesis of advanced silane-based materials and finds applications in surface modification and polymer chemistry.[1]
Core Concepts: Chemical Structure and Bonding
This compound, with the chemical formula C₅H₉Cl₃Si, possesses a central silicon atom bonded to a cyclopentyl group and three chlorine atoms. The silicon atom is sp³ hybridized, resulting in a tetrahedral geometry.
The Si-C bond is a stable covalent bond, providing the organic character to the molecule. The cyclopentyl group, due to its flexibility, can adopt various conformations, with the envelope and half-chair forms being the most common.
The three Si-Cl bonds are highly polar and reactive. The significant electronegativity difference between silicon (1.90) and chlorine (3.16) leads to a substantial partial positive charge on the silicon atom and partial negative charges on the chlorine atoms. This polarization makes the silicon atom susceptible to nucleophilic attack, which is the basis for many of its reactions, most notably its hydrolysis to form silanols and subsequently siloxanes.
Physicochemical and Spectroscopic Data
The following table summarizes the known physicochemical properties and predicted spectroscopic data for this compound. Spectroscopic predictions are based on typical values for similar organosilane compounds.
| Property | Value |
| Molecular Formula | C₅H₉Cl₃Si |
| Molecular Weight | 203.57 g/mol [2][3][] |
| Appearance | Colorless to light yellow liquid |
| Density | 1.226 g/mL at 25 °C[3][] |
| Boiling Point | 181 °C[2][3] |
| Refractive Index (n20/D) | 1.469[3][] |
| ¹H NMR (Predicted) | |
| δ (ppm) for -CH-Si | ~1.5 - 2.0 (multiplet) |
| δ (ppm) for -CH₂- | ~1.2 - 1.8 (multiplet) |
| ¹³C NMR (Predicted) | |
| δ (ppm) for C-Si | ~30 - 40 |
| δ (ppm) for C-C | ~25 - 35 |
| ²⁹Si NMR (Predicted) | |
| δ (ppm) | ~10 - 20 |
| IR Absorption (Predicted) | |
| ν (cm⁻¹) for C-H stretch | ~2850 - 2960 (strong) |
| ν (cm⁻¹) for CH₂ bend | ~1450 (medium) |
| ν (cm⁻¹) for Si-Cl stretch | ~450 - 600 (strong) |
| Mass Spec. (EI) (Predicted) | |
| [M]+ | m/z 202 (and isotopic peaks for Cl) |
| Major Fragments | Loss of Cl, cyclopentyl radical, HCl |
Experimental Protocols
Synthesis of this compound via Hydrosilylation
This protocol is based on the reaction of cyclopentene with trichlorosilane in the presence of a platinum catalyst.
Materials:
-
Cyclopentene
-
Trichlorosilane (HSiCl₃)
-
Chloroplatinic acid catalyst solution
-
Anhydrous toluene (solvent)
-
Pressurizable reaction vessel (autoclave) with magnetic stirring
-
Distillation apparatus
Procedure:
-
Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
In the reaction vessel, combine equimolar amounts of cyclopentene and trichlorosilane in anhydrous toluene.
-
Add the chloroplatinic acid catalyst solution (typically in the ppm range relative to the reactants).
-
Seal the vessel and heat the mixture to a temperature above the boiling point of the mixture under normal pressure (e.g., 150°C), allowing pressure to build.
-
Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 24 hours), monitoring the reaction progress by taking small aliquots for gas chromatography (GC) analysis.
-
Once the reaction is complete (as indicated by the consumption of reactants), cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform a fractional distillation under reduced pressure to isolate the this compound product. The product is expected to distill at approximately 70°C under 18 mmHg.[5]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10% (v/v) solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling patterns, and integrals.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a thin film of the neat liquid product between two salt plates (e.g., KBr or NaCl) using an FTIR spectrometer.
-
Alternatively, a solution spectrum can be obtained using a suitable solvent and cell.
-
Identify the characteristic absorption bands for C-H and Si-Cl bonds.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct injection method with electron ionization (EI).
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to Trichlorocyclopentylsilane
CAS Number: 14579-03-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trichlorocyclopentylsilane, a versatile organosilicon compound with significant applications in materials science. This document details its chemical and physical properties, a robust synthesis protocol, and its primary applications, with a focus on surface modification and polymer synthesis. While the core applications of this compound are in materials science, the principles of surface modification discussed herein may be of interest to drug delivery and biomedical device development.
Chemical and Physical Properties
This compound, also known as Cyclopentyltrichlorosilane or (Trichlorosilyl)cyclopentane, is a colorless to slightly yellow liquid. It is a reactive compound due to the presence of the trichlorosilyl group, which is susceptible to hydrolysis. The cyclopentyl group imparts hydrophobicity and influences the packing of self-assembled monolayers. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14579-03-4 | [1] |
| Molecular Formula | C5H9Cl3Si | [1] |
| Molecular Weight | 203.57 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | General Knowledge |
| Density | 1.226 g/mL at 25 °C | [1] |
| Boiling Point | 181 °C | [1] |
| Refractive Index | n20/D 1.469 | [1] |
| Purity | ≥ 95% | [1] |
| InChI Key | FCMZRNUHEXJWGB-UHFFFAOYSA-N | [1] |
| SMILES | Cl--INVALID-LINK--(Cl)C1CCCC1 | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the hydrosilylation of cyclopentene with trichlorosilane.[1][2] This reaction typically employs a platinum-based catalyst. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis via Hydrosilylation
Objective: To synthesize this compound from cyclopentene and trichlorosilane.
Materials:
-
Cyclopentene
-
Trichlorosilane
-
Chloroplatinic acid catalyst solution (e.g., Karstedt's catalyst)
-
Anhydrous toluene (solvent)
-
Pressurizable reaction vessel equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Charging the Reactor: In the inert atmosphere, charge the reactor with an equimolar mixture of cyclopentene and trichlorosilane. Anhydrous toluene can be used as a solvent.
-
Catalyst Addition: Introduce the chloroplatinic acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 10-5 to 10-6 moles of platinum per mole of alkene.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature above the boiling point of the mixture under normal pressure, typically in the range of 80-150 °C. The reaction is carried out under the autogenous pressure generated by the reactants at the reaction temperature.
-
Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the consumption of reactants and the formation of the product.
-
Reaction Quenching and Product Isolation: Once the reaction is complete (typically after several hours), cool the reactor to room temperature.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any high-boiling side products.
Safety Precautions: Trichlorosilane and this compound are corrosive and react with water to release HCl gas. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a face shield. The reaction should be conducted behind a blast shield due to the use of a pressurized vessel.
Applications in Materials Science
The primary utility of this compound lies in its role as a surface modification agent and as a monomer for the synthesis of silsesquioxane-based polymers.
Surface Modification and Self-Assembled Monolayers (SAMs)
This compound is used to form self-assembled monolayers on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The trichlorosilyl group reacts with surface hydroxyl groups to form stable covalent Si-O-Substrate bonds. The cyclopentyl groups then form a hydrophobic outer surface.
Experimental Protocol: Formation of a this compound SAM on a Silicon Wafer
Objective: To form a hydrophobic self-assembled monolayer of cyclopentylsiloxane on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene
-
This compound
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonicating in deionized water, followed by acetone, and then isopropanol (10 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by immersing the wafers in freshly prepared piranha solution for 30 minutes at 80 °C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the self-assembly to proceed for 2-4 hours at room temperature.
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
-
Curing:
-
Cure the wafers in an oven at 120 °C for 1 hour to promote the formation of a cross-linked siloxane network on the surface.
-
-
Characterization:
-
The resulting SAM can be characterized by contact angle goniometry to confirm its hydrophobicity, and by atomic force microscopy (AFM) to assess surface morphology and monolayer quality.
-
Polyhedral Oligomeric Silsesquioxanes (POSS) Synthesis
This compound can be used as a precursor in the synthesis of polyhedral oligomeric silsesquioxanes (POSS).[1] The hydrolysis and condensation of this compound under controlled conditions can lead to the formation of these cage-like molecules, which are used as property-enhancing additives in polymers.[1]
Predicted Analytical Data
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the cyclopentyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH-Si | 1.5 - 1.7 | Multiplet | 1H |
| CH₂ (adjacent to CH-Si) | 1.8 - 2.0 | Multiplet | 4H |
| CH₂ (beta to CH-Si) | 1.6 - 1.8 | Multiplet | 4H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum is also expected to be straightforward.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Si | 35 - 45 |
| CH₂ (adjacent to C-Si) | 28 - 35 |
| CH₂ (beta to C-Si) | 25 - 30 |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorptions for the C-H bonds of the cyclopentyl group and the Si-Cl bonds.
Table 4: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration |
| 2960 - 2850 | C-H (sp³) | Stretching |
| 1450 | CH₂ | Bending (Scissoring) |
| 800 - 850 | Si-Cl | Stretching |
| 550 - 600 | Si-Cl | Stretching |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted m/z values for Major Fragments
| m/z | Fragment |
| 202, 204, 206 | [M]+ (Molecular ion with isotopic pattern for 3 Cl atoms) |
| 167, 169, 171 | [M - Cl]+ |
| 133, 135 | [SiCl₂]+ |
| 69 | [C₅H₉]+ (Cyclopentyl cation) |
Conclusion
This compound is a valuable chemical intermediate with well-established applications in materials science, particularly for the creation of hydrophobic surfaces and the synthesis of advanced silicon-containing polymers. The protocols provided in this guide offer a starting point for researchers interested in utilizing this compound in their work. While the direct applications in drug development are not apparent, the principles of surface functionalization are broadly applicable across many scientific disciplines.
References
Trichlorocyclopentylsilane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trichlorocyclopentylsilane, a versatile organosilicon compound. It details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its key reactions, with a focus on hydrolysis. This document is intended to serve as a valuable resource for professionals in material science, chemical synthesis, and drug development who are utilizing or considering this compound in their work.
Core Properties of this compound
This compound, also known as Cyclopentyltrichlorosilane, is an organosilicon compound notable for its reactive trichlorosilyl group attached to a cyclopentyl ring. This structure allows it to act as a key intermediate in the synthesis of more complex silicon-based materials and as a surface modification agent.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₉Cl₃Si |
| Molecular Weight | 203.56 g/mol [1] |
| CAS Number | 14579-03-4 |
| Appearance | Colorless to slightly yellow liquid[2] |
| Density | 1.226 g/mL at 25 °C (lit.) |
| Boiling Point | 178-181 °C (lit.) |
| Refractive Index | n20/D 1.469 (lit.) |
Experimental Protocols
Synthesis of this compound via Hydrosilylation
The primary industrial and laboratory synthesis of this compound is achieved through the hydrosilylation of cyclopentene with trichlorosilane.[3] This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclopentene.
Reaction:
C₅H₈ (Cyclopentene) + HSiCl₃ (Trichlorosilane) → C₅H₉SiCl₃ (this compound)
Detailed Methodology:
-
Catalyst Preparation: A platinum-based catalyst is typically employed to facilitate the reaction. A chlorine-deficient chloroplatinic acid catalyst is noted to be particularly effective for this specific hydrosilylation.[4]
-
Reactant Charging: An equimolar mixture of cyclopentene and trichlorosilane is charged into a pressurizable reaction vessel. The use of a sealed vessel is crucial as the reaction is conducted at a temperature exceeding the normal boiling point of the reactant mixture.[4]
-
Reaction Conditions: The reaction mixture, along with the catalyst, is heated. The specific temperature and pressure will depend on the catalyst used and the desired reaction rate, but temperatures above the mixture's boiling point are necessary to achieve high yields.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The desired this compound product is then isolated from the crude mixture. Purification is typically achieved through fractional distillation to separate the product from any unreacted starting materials and catalyst residues. Yields of 90% or higher have been reported using this method.[4]
-
Safety Precautions: Trichlorosilane is a highly reactive and corrosive compound that releases hydrochloric acid upon contact with moisture. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (gloves, goggles, face shield).
Key Reactions: Hydrolysis
This compound is highly susceptible to hydrolysis, a reaction that is characteristic of chlorosilanes. The silicon-chlorine bonds are readily cleaved by water.
Reaction Pathway:
The hydrolysis proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, forming silanols. These intermediate silanols are generally unstable and readily undergo condensation reactions with each other to form stable siloxane bonds (-Si-O-Si-), releasing water in the process.
-
Initial Hydrolysis: C₅H₉SiCl₃ + 3H₂O → C₅H₉Si(OH)₃ (Cyclopentylsilanetriol) + 3HCl
-
Condensation: n C₅H₉Si(OH)₃ → (C₅H₉SiO₁.₅)n + 1.5n H₂O
The final product of this hydrolysis and condensation is a polysilsesquioxane, a complex, cross-linked polymer network. This reactivity is fundamental to its use in forming protective coatings and in the synthesis of silicone polymers.[3] The reaction is vigorous and exothermic, producing corrosive hydrochloric acid as a byproduct.[5]
Visualized Workflows and Pathways
Below are diagrams illustrating the synthesis and a key logical relationship of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. This compound 95 14579-03-4 [sigmaaldrich.com]
- 4. EP0460589A1 - Method for the preparation of cyclopentyl Trichlorosilane - Google Patents [patents.google.com]
- 5. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
Trichlorocyclopentylsilane safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Trichlorocyclopentylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 14579-03-4), a chemical intermediate used in research and development. Due to the limited availability of specific toxicological data for this compound, information from structurally related chlorosilanes, such as Trichlorosilane, is included for a more complete understanding of the potential hazards. All personnel handling this substance must be thoroughly trained in its properties and the procedures outlined in this document.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 14579-03-4[1] |
| DOT Classification | UN2987, Chlorosilanes, corrosive, n.o.s., Hazard Class 8, Packing Group II[1] |
Hazard Identification and Classification
This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as a substance that causes severe skin burns and eye damage.[2] The signal word for this chemical is "Danger".[2]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[2]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[2][3]
-
Hazard Pictogram:
-
Corrosion:

Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and related compounds.
| Property | Value | Source |
| Boiling Point | 223 °C (433 °F) at 13 hPa | [2] |
| Density | 0.984 g/cm³ at 25 °C (77 °F) | [2] |
| Flash Point (Trichlorosilane) | -27 °C (-16.6 °F) | [4] |
| Vapor Pressure (Trichlorosilane) | 533 hPa at 15 °C | [4] |
| Autoignition Temperature (Trichlorosilane) | 182 °C (360 °F) | [5] |
| Flammability Limits (Trichlorosilane) | LEL: 7%; UEL: 83% | [5] |
| Reactivity | Reacts violently with water, yielding hydrogen chloride.[5] Forms explosive mixtures with air on intense heating.[2] |
Toxicological Information
| Test | Species | Route | Value | Source |
| LD50 | Male Rats | Oral | 1030 mg/kg (gavage: 25% solution in corn oil) | [5] |
| LC50 | Rats | Inhalation | 8800 ppm (for hydrogen chloride, a hydrolysis product) | [5] |
Health Effects:
-
Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.
-
Symptoms of exposure may include a cough, shortness of breath, headache, and nausea.
Experimental Protocols
The hazard classifications and toxicological values reported in safety data sheets are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). However, the specific, detailed experimental reports for this compound are not publicly available. For context, a brief description of relevant standard protocols is provided below:
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels, and the outcome (mortality or evident toxicity) in a small group of animals determines the next step.
-
Skin Corrosion/Irritation (OECD 404): This test involves the application of the test substance to the skin of an animal (typically a rabbit) for a specified duration. The tissue is then observed for signs of erythema, edema, and corrosion at specific intervals.
-
Acute Inhalation Toxicity (OECD 403): This protocol exposes animals to the test substance as a gas, vapor, or aerosol for a defined period. The animals are observed for toxic effects and mortality at various concentrations to determine the LC50 value.
Safe Handling and Storage
Handling:
-
Handle under an inert gas and protect from moisture.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Use only non-sparking tools and explosion-proof equipment.[6]
-
Avoid breathing vapors or mists.
-
Wash hands and face thoroughly after handling and apply preventive skin protection.[2]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat and sources of ignition.
-
Never allow the product to come into contact with water during storage.
-
The recommended storage temperature is 2 - 8 °C.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls, such as the use of a fume hood or glove box, are essential to minimize exposure. Personal protective equipment must be worn at all times when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Caption: PPE Selection Workflow based on risk assessment.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Skin Protection: Wear protective gloves (e.g., butyl rubber, neoprene) and chemical-resistant clothing or a lab coat.[2][3] Immediately change contaminated clothing.[2]
-
Respiratory Protection: For routine operations in a well-ventilated area or fume hood, respiratory protection may not be required. However, in case of inadequate ventilation, spills, or emergencies, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[7][8]
First-Aid Measures
Immediate medical attention is required in all cases of exposure. First-aiders must protect themselves from exposure.[2]
Caption: First-aid procedures for different exposure routes.
-
Inhalation: Move the victim to fresh air and keep them comfortable for breathing. Call a physician immediately.[2] If breathing has stopped, provide artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[2][4]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[2]
-
Ingestion: Rinse the mouth with water. Have the victim drink at most two glasses of water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[2]
Fire-Fighting Measures
While this compound itself may not be flammable, related compounds like Trichlorosilane are extremely flammable.[4] It reacts with water to release flammable gases.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do NOT use water.
-
Specific Hazards: Contact with water liberates toxic and flammable gases.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Containment and Cleanup: Cover drains.[2] Absorb the spill with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, earth). Collect the material in a suitable container for disposal.
References
Trichlorocyclopentylsilane: A Comprehensive Technical Guide for Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is a versatile organosilicon compound of significant interest in material science. Its unique molecular structure, featuring a cyclopentyl group and a reactive trichlorosilyl moiety, makes it a valuable precursor for the synthesis of advanced materials. This technical guide provides an in-depth overview of this compound, covering its synthesis, chemical properties, and key applications in the development of novel polymers and surface modifications. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in research and development settings.
Introduction
Organotrichlorosilanes are a class of chemical compounds that serve as fundamental building blocks in silicone chemistry. Among these, this compound has emerged as a precursor of choice for introducing cyclic alkyl functionality into polysiloxane backbones and for the functionalization of surfaces. The presence of the cyclopentyl group imparts unique thermal and mechanical properties to the resulting materials, while the three chlorine atoms provide reactive sites for hydrolysis and condensation reactions, enabling the formation of stable siloxane bonds. This guide will explore the synthesis of this compound and its subsequent use in creating high-performance materials.
Synthesis of this compound
The primary industrial method for synthesizing this compound is the hydrosilylation of cyclopentene with trichlorosilane (HSiCl₃). An alternative, though less common, laboratory-scale synthesis involves the reaction of a cyclopentyl Grignard reagent with a silicon-chloro source.
Hydrosilylation of Cyclopentene
This method involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of cyclopentene, typically catalyzed by a platinum complex.
Reaction: C₅H₈ + HSiCl₃ → C₅H₉SiCl₃
Experimental Protocol:
A detailed experimental protocol for the hydrosilylation of cyclopentene is outlined in patent EP0460589A1. The following is a representative procedure:
-
Reactor Setup: A pressure-resistant reactor equipped with a stirrer, a heating jacket, and inlets for reactants and nitrogen is purged with dry nitrogen to ensure an inert atmosphere.
-
Reactant Charging: The reactor is charged with trichlorosilane and a platinum-based catalyst, such as a solution of chloroplatinic acid in isopropanol.
-
Reaction Conditions: Cyclopentene is then slowly fed into the reactor. The reaction is typically carried out at a temperature range of 50-150 °C and under pressure to maintain the reactants in the liquid phase. The molar ratio of trichlorosilane to cyclopentene is generally kept in excess of 1:1 to ensure complete conversion of the alkene.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of cyclopentene.
-
Purification: Upon completion, the reaction mixture is cooled, and the excess trichlorosilane is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product with a purity of 95% or higher.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | > 90% | Patent EP0460589A1 |
| Product Purity | ≥ 95% | [1] |
| Catalyst Loading | 10-100 ppm Pt | General Hydrosilylation |
Grignard Reaction
This method provides an alternative route for the synthesis of this compound.
Reaction: C₅H₉MgCl + SiCl₄ → C₅H₉SiCl₃ + MgCl₂
Experimental Protocol:
-
Grignard Reagent Formation: Cyclopentylmagnesium chloride (or bromide) is prepared by reacting cyclopentyl chloride (or bromide) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.
-
Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a solution of excess silicon tetrachloride in an anhydrous solvent at a low temperature (typically below 10°C) to control the exothermic reaction.[2]
-
Workup and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting magnesium salts are removed by filtration. The filtrate, containing the desired product, is then subjected to fractional distillation to separate the this compound from the solvent and any byproducts.
Physicochemical Properties
This compound is a colorless liquid with a pungent odor. It is highly reactive with water and other protic solvents.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl₃Si | [1] |
| Molecular Weight | 203.57 g/mol | [1] |
| Boiling Point | 181 °C (lit.) | [1] |
| Density | 1.226 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.469 (lit.) | [1] |
| Flash Point | 77 °C (closed cup) | [1] |
| Purity | 95% | [1] |
Applications in Material Synthesis
The reactivity of the trichlorosilyl group makes this compound a valuable precursor for various materials, primarily through hydrolysis and condensation reactions.
Synthesis of Polysiloxanes
This compound can be used to introduce cyclopentyl groups into a polysiloxane network. This is typically achieved through co-hydrolysis with other organochlorosilanes, such as dimethyldichlorosilane.
Experimental Protocol: Synthesis of a Cyclopentyl-functionalized Polysiloxane
-
Hydrolysis: A mixture of this compound and dimethyldichlorosilane in a desired molar ratio is added dropwise to a stirred mixture of water and a water-immiscible organic solvent (e.g., toluene) at a controlled temperature. The hydrolysis reaction produces silanols and hydrochloric acid.
-
Condensation: The resulting silanols in the organic phase undergo condensation to form a polysiloxane. This process can be accelerated by heating and/or the addition of a condensation catalyst.
-
Purification: The organic layer is separated, washed with water to remove residual acid, and dried. The solvent is then removed under reduced pressure to yield the cyclopentyl-functionalized polysiloxane.
Surface Modification
This compound is used to modify the surface properties of various substrates, particularly those with hydroxyl groups (e.g., glass, silica, metal oxides). The trichlorosilyl group reacts with the surface hydroxyls to form stable covalent bonds.
Experimental Protocol: Surface Modification of a Glass Substrate
-
Substrate Preparation: The glass substrate is thoroughly cleaned to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. This is often achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.
-
Silanization: The cleaned substrate is immersed in a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or hexane) under an inert atmosphere. The reaction is typically carried out at room temperature or with gentle heating.
-
Rinsing and Curing: After the desired reaction time, the substrate is removed from the solution, rinsed thoroughly with the anhydrous solvent to remove any unreacted silane, and then cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of a stable siloxane layer on the surface.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.[2] Therefore, it must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] All glassware and equipment must be scrupulously dried before use. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition.[1]
Visualizations
Synthesis of this compound via Hydrosilylation
References
An In-depth Technical Guide to the Predicted Spectroscopic Data of Trichlorocyclopentylsilane
Introduction
Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is an organosilicon compound of interest in materials science and organic synthesis. As with any synthesized compound, comprehensive characterization is crucial to confirm its identity, purity, and structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.
This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to forecast the expected spectral characteristics. The information herein is intended to serve as a reference for researchers in identifying this compound and as a guide for the acquisition and interpretation of its spectra.
Predicted Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. The data is summarized in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing nature of the trichlorosilyl (-SiCl₃) group is expected to deshield adjacent protons and carbons, shifting their signals downfield.[1][2] The molecule possesses a plane of symmetry, which simplifies the expected spectra by making certain protons and carbons chemically equivalent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (Methine) | 2.0 - 2.5 | Quintet (or tt) | 1H |
| H-2, H-5 (Methylene, cis) | 1.7 - 1.9 | Multiplet | 4H |
| H-3, H-4 (Methylene, trans) | 1.5 - 1.7 | Multiplet | 4H |
Note: Chemical shifts for protons on cyclopentyl rings are typically found in the 1.5-2.0 ppm range.[3] The -SiCl₃ group will cause a downfield shift, particularly for the alpha-proton (H-1).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 45 - 55 |
| C-2, C-5 | 28 - 35 |
| C-3, C-4 | 25 - 30 |
Note: The chemical shift for cyclopentane is approximately 25.8 ppm.[4] The carbon atom bonded to the silicon (C-1) is expected to be the most downfield due to the direct influence of the electronegative silicon and chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960 - 2850 | C-H (Aliphatic) Stretch | Strong |
| 1450 | C-H Bend (Scissoring) | Medium |
| 625 - 425 | Si-Cl Stretch | Strong, often multiple bands |
| ~800 | C-Si Stretch | Medium-Weak |
Note: The most characteristic feature will be the strong absorption in the lower frequency region (625-425 cm⁻¹) corresponding to the Si-Cl bond stretches.[5][6] The C-H stretching and bending vibrations are characteristic of the cyclopentyl group.
Mass Spectrometry (MS)
Mass spectrometry ionizes molecules and sorts them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern. Electron Ionization (EI) is a common method that causes extensive fragmentation.[7][8]
Table 4: Predicted Mass Spectrometry Data for this compound (EI)
| m/z Value | Proposed Fragment | Key Features |
| 202, 204, 206 | [C₅H₉SiCl₃]⁺ (M⁺) | Molecular Ion. Will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3. |
| 167 | [C₅H₉SiCl₂]⁺ | Loss of a chlorine radical (·Cl). Will show an isotopic pattern for two chlorine atoms. |
| 133 | [SiCl₃]⁺ | Cleavage of the C-Si bond. Will show an isotopic pattern for three chlorine atoms. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation, resulting from the cleavage of the C-Si bond. |
Note: The fragmentation of organochlorine compounds is governed by established rules, and the isotopic abundance of chlorine provides a clear signature for chlorine-containing fragments.
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid, a neat spectrum can be obtained by placing a small drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the MS.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization and Analysis: In the EI source, bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic patterns with theoretical patterns for chlorine-containing fragments.
Workflow Visualization
The general process for the spectroscopic characterization of a chemical compound like this compound can be visualized as a logical workflow.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Important Safety Considerations
This compound, like other chlorosilanes, is a hazardous chemical and must be handled with appropriate safety precautions.
-
Reactivity: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All handling and storage must be under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]
-
Flammability: The compound is flammable and its vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[9][11]
-
Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[10][11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. recsilicon.com [recsilicon.com]
- 12. echemi.com [echemi.com]
Thermal Stability and Decomposition of Trichlorocyclopentylsilane: A Technical Guide
Introduction
Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is an organosilicon compound characterized by a cyclopentyl group and three chlorine atoms attached to a central silicon atom. Its chemical structure suggests potential applications as a precursor for silicon-based materials and as a surface modification agent. Understanding its thermal stability and decomposition behavior is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures such as chemical vapor deposition (CVD). This guide provides a comprehensive overview of the predicted thermal properties and decomposition pathways of this compound, drawing analogies from related alkyltrichlorosilanes.
Predicted Thermal Stability and Decomposition Data
The thermal stability of this compound is anticipated to be influenced by the strength of the silicon-carbon and silicon-chlorine bonds. The cyclopentyl group, being a saturated alkyl, is expected to have a different thermal decomposition profile compared to unsaturated or linear alkyl chains. The following tables summarize the predicted thermal decomposition data based on studies of analogous compounds like methyltrichlorosilane and other long-chain alkyltrichlorosilanes.
Table 1: Predicted Thermal Decomposition Temperatures of this compound
| Parameter | Predicted Value (°C) | Analytical Technique |
| Onset of Decomposition (Tonset) | 250 - 350 | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 | Derivative Thermogravimetry (DTG) |
Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |
| 100 - 250 | < 5 | Desorption of adsorbed moisture and volatile impurities |
| 250 - 500 | 40 - 60 | Primary decomposition: Loss of cyclopentyl group and/or HCl |
| > 500 | 10 - 20 | Secondary decomposition of the silicon-containing residue |
| Final Residue at 800°C | 20 - 40 | Silicon-based char (e.g., silicon carbide, silicon oxycarbide) |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a flow rate of 50-100 mL/min.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
A small, hermetically sealed aluminum pan is used to contain the liquid this compound sample (5-10 mg). An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The samples are subjected to a controlled temperature program, typically heating from ambient temperature to a point just beyond the final decomposition temperature observed in TGA, at a constant rate (e.g., 10°C/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions or decomposition reactions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.
-
The resulting volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).
-
The components of the pyrolysate are separated based on their boiling points and affinity for the GC column's stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to mass spectral libraries and fragmentation patterns.
Predicted Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a series of complex reactions involving bond cleavage and rearrangement. Based on the chemistry of related organochlorosilanes, two primary decomposition pathways are proposed:
-
Pathway A: C-Si Bond Cleavage: Homolytic cleavage of the cyclopentyl-silicon bond would be an initial step, leading to the formation of a cyclopentyl radical and a trichlorosilyl radical. The cyclopentyl radical could then undergo further reactions such as dehydrogenation to form cyclopentene or cyclopentadiene, or fragmentation into smaller hydrocarbon radicals.
-
Pathway B: β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the cyclopentyl ring to the silicon atom, with the concurrent elimination of cyclopentene and the formation of trichlorosilane (HSiCl₃). This is a common decomposition mechanism for alkylsilanes with beta-hydrogens.
Subsequent reactions of the silicon-containing intermediates (e.g., •SiCl₃, HSiCl₃) at higher temperatures would lead to the formation of more stable silicon-based materials, such as silicon tetrachloride (SiCl₄), dichlorosilylene (:SiCl₂), and eventually a solid residue.
Visualizations
The following diagrams illustrate the predicted decomposition pathway and a general workflow for the thermal analysis of this compound.
Caption: Predicted decomposition pathways of this compound.
Caption: General experimental workflow for thermal analysis.
Methodological & Application
Application Notes & Protocol: Self-Assembled Monolayers of Trichlorocyclopentylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. Trichlorocyclopentylsilane is a precursor molecule used to form a robust, covalently bound monolayer on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The cyclopentyl headgroup provides a well-defined hydrophobic surface, which can be utilized in various applications, including the modulation of surface energy, biocompatibility, and as a foundation for further chemical modifications in drug development and material science.
This document provides a detailed protocol for the preparation of self-assembled monolayers of this compound on a silicon substrate. The protocol is based on established methods for the formation of SAMs from trichlorosilane precursors under controlled anhydrous conditions to ensure the formation of a high-quality, uniform monolayer.[1]
Experimental Protocols
Substrate Preparation (Hydroxylation)
A clean, hydrophilic, and hydroxyl-rich surface is critical for the formation of a dense and stable silane monolayer.[1] The following protocol describes the cleaning and hydroxylation of silicon wafers using a piranha solution.
Materials:
-
Silicon wafers or other suitable oxide-coated substrates
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Extreme caution is required when handling piranha solution.
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene (or other suitable anhydrous hydrocarbon solvent like hexane or cyclohexane)
-
Nitrogen or Argon gas (high purity)
-
Glass beakers and wafer tweezers
Procedure:
-
Place the silicon wafers in a clean glass beaker.
-
In a separate beaker, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Immerse the silicon wafers in the piranha solution for 30-60 minutes at room temperature.[2]
-
Carefully remove the wafers using tweezers and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.[2] The resulting surface should be highly hydrophilic.
Silanization (SAM Formation)
The formation of the this compound SAM must be performed under anhydrous conditions to prevent premature hydrolysis and polymerization of the silane in solution, which can lead to the deposition of aggregates instead of a uniform monolayer.[1][3]
Materials:
-
Hydroxylated substrates
-
This compound
-
Anhydrous toluene (or other suitable anhydrous hydrocarbon solvent)
-
Nitrogen or Argon gas (high purity)
-
Glove box or a sealed reaction vessel with a dry atmosphere
-
Glass deposition chamber or desiccator
Procedure:
-
Perform the deposition in a glove box or a reaction chamber purged with dry nitrogen or argon to maintain a low-humidity environment.[4][5]
-
Prepare a dilute solution of this compound in anhydrous toluene. A typical concentration is 1-5 mM.
-
Place the clean, dry, hydroxylated substrates in a deposition chamber.
-
Introduce the this compound solution into the chamber, ensuring the substrates are fully immersed.
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature.
Post-Deposition Treatment
After the deposition, a rinsing and curing step is necessary to remove any physisorbed molecules and to promote the formation of a stable, cross-linked siloxane network on the surface.[2]
Materials:
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Ethanol or isopropanol
-
Nitrogen or Argon gas (high purity)
-
Oven
Procedure:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to further remove any physisorbed material.[2]
-
Rinse the substrates with a polar solvent such as ethanol or isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Cure the coated substrates by baking them in an oven at 100-120°C for 1-2 hours. This step promotes the cross-linking of adjacent silane molecules, enhancing the stability of the monolayer.[2]
Data Presentation
The following table summarizes the expected quantitative data for a well-formed this compound self-assembled monolayer. These values are based on typical results for analogous hydrocarbon-terminated SAMs on silicon substrates.
| Parameter | Characterization Technique | Expected Outcome for this compound Modified Surface |
| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity, with a water contact angle > 90°.[6] |
| Film Thickness | Ellipsometry | Uniform film thickness, typically in the range of 0.5-1.0 nanometers. |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with a low root-mean-square (RMS) roughness, typically < 0.5 nm.[1][7][8] |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, and C. The high-resolution C1s spectrum should be consistent with a cyclopentyl group.[9][10] |
| Adhesion and Stability | Scotch Tape Test / Sonication | High adhesion and stability of the coating. |
Reaction Mechanism and Visualization
The formation of a this compound SAM on a hydroxylated surface proceeds through hydrolysis and condensation reactions.
-
Hydrolysis: In the presence of a thin layer of adsorbed water on the substrate surface, the trichlorosilyl groups of the this compound hydrolyze to form reactive silanol (-Si(OH)₃) groups.[11]
-
Condensation and Covalent Bonding: The newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent Si-O-Si bonds. Further condensation reactions can occur between adjacent silanol molecules, leading to a cross-linked, polymeric network.[11]
Experimental Workflow Diagram
Signaling Pathway of SAM Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Contact angle - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 9. preprints.org [preprints.org]
- 10. iris.unica.it [iris.unica.it]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Trichlorocyclopentylsilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichlorocyclopentylsilane (TCCPS) is an organosilane coupling agent that can significantly enhance the performance of composite materials by improving the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices. Its trifunctional chloro groups are highly reactive towards hydroxyl groups present on the surface of inorganic fillers, leading to the formation of stable covalent bonds. The cyclopentyl group provides a hydrophobic and organophilic interface that improves compatibility and adhesion with the polymer matrix. This results in composite materials with enhanced mechanical properties, improved resistance to environmental degradation, and better overall durability.
These application notes provide detailed protocols for the use of this compound as a coupling agent and present representative data on the expected improvements in composite properties.
Mechanism of Action
The effectiveness of this compound as a coupling agent is based on a two-step reaction mechanism:
-
Hydrolysis: The three chloro groups of TCCPS readily hydrolyze in the presence of water to form silanetriols (-Si(OH)₃). This reaction is typically carried out in a solvent system containing a controlled amount of water.
-
Condensation: The newly formed silanetriols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable covalent Si-O-filler bonds. The silanetriols can also self-condense to form a polysiloxane network on the filler surface. The cyclopentyl group is oriented away from the filler surface, creating an organophilic interface that can physically entangle and chemically react with the polymer matrix during composite fabrication.
Diagram of the Silane Coupling Mechanism
Caption: Mechanism of action of this compound.
Data Presentation: Representative Mechanical Properties
The following tables present representative data on the expected improvements in the mechanical properties of a glass fiber-reinforced epoxy composite after treatment with this compound. This data is illustrative and based on typical performance enhancements observed with analogous alkyltrichlorosilane coupling agents. Actual results may vary depending on the specific composite system and processing conditions.
Table 1: Tensile Properties of Glass Fiber/Epoxy Composite
| Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Untreated Glass Fibers | 350 ± 25 | 18 ± 1.5 | 2.1 ± 0.2 |
| TCCPS Treated Glass Fibers | 510 ± 30 | 22 ± 1.8 | 2.5 ± 0.3 |
| % Improvement | ~45% | ~22% | ~19% |
Table 2: Flexural Properties of Glass Fiber/Epoxy Composite
| Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Untreated Glass Fibers | 600 ± 40 | 30 ± 2.0 |
| TCCPS Treated Glass Fibers | 850 ± 50 | 35 ± 2.5 |
| % Improvement | ~42% | ~17% |
Experimental Protocols
Protocol 1: Surface Treatment of Glass Fibers with this compound
This protocol describes the procedure for treating glass fibers with this compound to improve their adhesion to a polymer matrix.
Materials:
-
Glass fibers (chopped or woven)
-
This compound (TCCPS)
-
Anhydrous solvent (e.g., Toluene, Xylene, or Isopropanol)
-
Deionized water
-
Acetic acid (optional, for pH adjustment if using an alkoxysilane)
-
Beakers and magnetic stirrer
-
Drying oven
-
Fume hood
Procedure:
-
Fiber Cleaning:
-
Place the glass fibers in a beaker and wash with acetone for 30 minutes with gentle stirring to remove any sizing or surface contaminants.
-
Decant the acetone and rinse the fibers thoroughly with deionized water.
-
Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove adsorbed water.
-
-
Silane Solution Preparation (perform in a fume hood):
-
Prepare a 1-2% (w/w) solution of this compound in the chosen anhydrous solvent. For example, to prepare a 1% solution, add 1g of TCCPS to 99g of solvent.
-
Slowly add a stoichiometric amount of deionized water to the solution while stirring to initiate hydrolysis. For this compound, the molar ratio of water to silane is 3:1. It is often beneficial to use a slight excess of water.
-
Continue stirring the solution for 30-60 minutes to allow for complete hydrolysis. The solution may become hazy, which is normal.
-
-
Fiber Treatment:
-
Immerse the cleaned and dried glass fibers in the prepared silane solution.
-
Allow the fibers to soak for 2-5 minutes with gentle agitation to ensure uniform coating.
-
Remove the fibers from the solution and allow the excess solvent to drain off.
-
-
Drying and Curing:
-
Air-dry the treated fibers for 30 minutes to allow the solvent to evaporate.
-
Heat the treated fibers in an oven at 100-120°C for 15-30 minutes to promote the condensation reaction and form a stable siloxane layer on the fiber surface.
-
The treated fibers are now ready for incorporation into the polymer matrix.
-
Experimental Workflow for Fiber Treatment
Caption: Workflow for surface treatment of glass fibers.
Protocol 2: Fabrication of a Glass Fiber-Reinforced Epoxy Composite
This protocol describes a general procedure for fabricating a composite material using the TCCPS-treated glass fibers.
Materials:
-
TCCPS-treated glass fibers
-
Epoxy resin and hardener
-
Mold
-
Vacuum bagging equipment (optional, for improved consolidation)
-
Hot press or oven for curing
Procedure:
-
Resin Preparation:
-
In a disposable container, accurately weigh the desired amounts of epoxy resin and hardener according to the manufacturer's recommended mix ratio.
-
Mix the resin and hardener thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
-
Lay-up:
-
Apply a mold release agent to the mold surface.
-
Place a layer of the treated glass fibers into the mold.
-
Pour a portion of the mixed epoxy resin over the fibers and use a roller or squeegee to impregnate the fibers completely.
-
Repeat this process, alternating layers of fibers and resin, until the desired composite thickness is achieved.
-
-
Consolidation and Curing:
-
If using vacuum bagging, apply the vacuum bag and draw a vacuum to remove trapped air and consolidate the laminate.
-
Cure the composite in a hot press or oven according to the epoxy manufacturer's recommended cure schedule (e.g., 2 hours at 80°C followed by 4 hours at 120°C).
-
-
Post-Curing and Specimen Preparation:
-
After curing, allow the composite to cool to room temperature before demolding.
-
Cut the composite panel into test specimens of the required dimensions for mechanical testing using a diamond-tipped saw.
-
Protocol 3: Mechanical Testing of Composite Specimens
This protocol outlines the procedures for conducting tensile and flexural tests on the fabricated composite specimens according to ASTM standards.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Extensometer (for tensile testing)
-
Three-point bending fixture (for flexural testing)
-
Calipers for precise measurement of specimen dimensions
Procedure for Tensile Testing (ASTM D3039):
-
Measure the width and thickness of the gauge section of each tensile specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the maximum load and the load-displacement data.
-
Calculate the tensile strength, tensile modulus, and elongation at break.
Procedure for Flexural Testing (ASTM D790):
-
Measure the width and thickness of each flexural specimen.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.
-
Record the maximum load.
-
Calculate the flexural strength and flexural modulus.
Logical Relationship of Composite Fabrication and Testing
Caption: From fabrication to data analysis.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from moisture.
Conclusion
This compound is a highly effective coupling agent for improving the performance of composite materials. By following the provided protocols for filler treatment and composite fabrication, researchers can expect to see significant enhancements in the mechanical properties and durability of their materials. The illustrative data presented serves as a guideline for the potential improvements achievable with the proper application of this coupling agent.
Application Notes and Protocols for the Synthesis of Cyclopentyl-Functionalized Silicone Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of silicone polymers functionalized with cyclopentyl groups, starting from trichlorocyclopentylsilane. The incorporation of alicyclic groups like cyclopentyl into the polysiloxane backbone can significantly enhance the thermal stability, and mechanical properties of the resulting polymers, making them suitable for a wide range of applications, including advanced materials and biomedical devices.
Introduction
Silicone polymers, or polysiloxanes, are known for their unique properties such as high thermal stability, low-temperature flexibility, biocompatibility, and low surface energy.[1] These properties can be further tailored by introducing various organic substituents onto the silicon atoms of the polymer backbone. The introduction of bulky, rigid groups like cyclopentyl moieties is a strategy to increase the glass transition temperature (Tg) and improve the mechanical strength of the silicone polymer.
The synthesis of cyclopentyl-functionalized silicone polymers typically involves a two-step process:
-
Hydrolysis and Condensation of this compound: this compound is first hydrolyzed to form reactive cyclopentylsilanetriols. These intermediates then undergo condensation to produce a mixture of cyclic oligosiloxanes, which are the monomers for the subsequent polymerization step.
-
Ring-Opening Polymerization (ROP) of Cyclopentyl-Substituted Cyclosiloxanes: The mixture of cyclic siloxanes is then subjected to either anionic or cationic ring-opening polymerization to yield high molecular weight linear or cross-linked poly(cyclopentyl)siloxanes. The choice of polymerization method influences the molecular weight, molecular weight distribution, and end-group functionality of the final polymer.[2][3]
Experimental Protocols
Synthesis of Cyclopentyl-Substituted Cyclosiloxanes via Hydrolysis and Condensation of this compound
This protocol describes the synthesis of a mixture of cyclopentyl-substituted cyclic siloxanes (primarily trimers and tetramers) from this compound.
Materials:
-
This compound (C5H9SiCl3)
-
Deionized water
-
Toluene
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of this compound in toluene (e.g., 1 mole of silane in 500 mL of toluene).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric excess of deionized water (e.g., 10 moles of water) to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C to control the exothermic reaction and minimize the formation of linear oligomers.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel. The aqueous layer containing hydrochloric acid is separated and discarded.
-
Wash the organic layer sequentially with deionized water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting viscous oil is a mixture of cyclopentyl-substituted cyclic siloxanes. Further purification to isolate specific cyclic species (e.g., trimer or tetramer) can be achieved by fractional distillation under reduced pressure or column chromatography, although this is often not necessary for subsequent polymerization.
Anionic Ring-Opening Polymerization of Cyclopentyl-Substituted Cyclosiloxanes
This protocol details the synthesis of high molecular weight poly(cyclopentylmethylsiloxane) via anionic ROP. Anionic ROP of strained cyclotrisiloxanes (D3) is a "living" polymerization, allowing for good control over molecular weight and narrow molecular weight distributions.[3][4]
Materials:
-
Cyclopentyl-substituted cyclosiloxane mixture (from Protocol 2.1)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Hexamethylphosphoramide (HMPA) or Tetrahydrofuran (THF) (promoter)[2]
-
Chlorotrimethylsilane (terminating agent)
-
Methanol
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a dry Schlenk flask with the cyclopentyl-substituted cyclosiloxane mixture and anhydrous toluene.
-
Add the promoter (e.g., HMPA or THF) to the reaction mixture. The promoter accelerates the polymerization rate.[2]
-
Initiate the polymerization by adding a calculated amount of n-butyllithium solution dropwise at room temperature. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer] / [Initiator]).
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for several hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture.
-
Once the desired monomer conversion is achieved, terminate the polymerization by adding an excess of chlorotrimethylsilane. This will cap the living polymer chains with trimethylsilyl groups.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration or decantation and dry it in a vacuum oven at 60 °C to a constant weight.
Cationic Ring-Opening Polymerization of Cyclopentyl-Substituted Cyclosiloxanes
This protocol describes the synthesis of poly(cyclopentylmethylsiloxane) via cationic ROP. Cationic ROP is often used for less strained cyclotetrasiloxanes (D4) and can be initiated by strong acids.[2][5]
Materials:
-
Cyclopentyl-substituted cyclosiloxane mixture (from Protocol 2.1)
-
Anhydrous dichloromethane
-
Trifluoromethanesulfonic acid (TfOH) (catalyst)
-
Ammonia or triethylamine (quenching agent)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the cyclopentyl-substituted cyclosiloxane mixture in anhydrous dichloromethane.
-
Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 mol%) to the solution at room temperature.
-
Stir the reaction mixture for the desired period (typically several hours). The polymerization can be monitored by GPC.
-
Quench the polymerization by adding a slight excess of a base such as ammonia or triethylamine to neutralize the acid catalyst.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
Data Presentation
The properties of silicone polymers are highly dependent on the nature of the organic substituents. The incorporation of cyclopentyl groups is expected to influence the thermal and mechanical properties.
| Property | Polydimethylsiloxane (PDMS) | Poly(cyclopentylmethylsiloxane) (Expected) | Reference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~ -125 °C | Higher than PDMS | [1] |
| Thermal Decomposition Temp. | > 350 °C | Potentially higher than PDMS | [1] |
| Mechanical Properties | |||
| Tensile Strength | Low | Higher than PDMS | |
| Elongation at Break | High | Lower than PDMS | |
| Hardness (Shore A) | Variable | Higher than PDMS |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of poly(cyclopentyl)siloxane.
Anionic Ring-Opening Polymerization Pathway
References
- 1. Silicones [essentialchemicalindustry.org]
- 2. gelest.com [gelest.com]
- 3. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Trichlorocyclopentylsilane Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the deposition of Trichlorocyclopentylsilane (TCPS), a process relevant for surface modification in various research and development applications, including biomaterials, microelectronics, and sensor technology. The protocols outlined below are based on established methodologies for analogous chlorosilane compounds and are intended to serve as a detailed starting point for process development and optimization.
Introduction
This compound is a reactive organosilane compound that can be used to form thin films and self-assembled monolayers on various substrates. The deposition process typically involves the reaction of the Si-Cl bonds with surface hydroxyl (-OH) groups, leading to the formation of a stable siloxane (Si-O-Si) linkage and the covalent attachment of the cyclopentyl group to the surface. This modification can alter the surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. Chemical Vapor Deposition (CVD) is a common technique for achieving uniform and conformal coatings of such precursors.
Data Presentation: Typical Parameters for Chlorosilane Deposition
The following table summarizes typical experimental parameters for the chemical vapor deposition of chlorosilanes. These values are intended as a starting point and will require optimization for this compound based on the specific substrate, reactor geometry, and desired film properties.
| Parameter | Typical Range | Unit | Notes |
| Precursor Temperature | 50 - 150 | °C | To ensure adequate vapor pressure of the TCPS precursor. |
| Substrate Temperature | 100 - 600 | °C | Influences reaction kinetics and film density. |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | - | Inert gas to transport precursor vapor to the reaction chamber. |
| Carrier Gas Flow Rate | 10 - 200 | sccm | Affects precursor concentration and residence time. |
| Reactor Pressure | 1 - 100 | Torr | Lower pressures can lead to more uniform coatings. |
| Deposition Time | 5 - 60 | minutes | Determines the final thickness of the deposited film. |
Experimental Protocols
This section details the step-by-step methodology for the deposition of this compound via a CVD process.
1. Substrate Preparation
The quality of the deposited film is highly dependent on the cleanliness and surface chemistry of the substrate.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides, metal oxides)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Sonciate the substrates in acetone for 15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse again with DI water and dry under a stream of high-purity nitrogen gas.
-
To generate surface hydroxyl groups, treat the substrates with a piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water to remove any residual acid.
-
Dry the substrates again with nitrogen gas and immediately transfer them to the deposition chamber to prevent recontamination.
-
2. This compound Deposition via CVD
This protocol describes a typical thermal CVD process.
-
Materials and Equipment:
-
Chemical Vapor Deposition (CVD) reactor
-
This compound (TCPS) precursor
-
Inert carrier gas (e.g., Argon)
-
Vacuum pump
-
Heated precursor bubbler
-
Mass flow controllers
-
-
Procedure:
-
Load the prepared substrates into the CVD chamber.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 200 °C) under a continuous flow of inert gas.
-
Heat the TCPS precursor in the bubbler to a temperature that provides sufficient vapor pressure (e.g., 80 °C).
-
Introduce the TCPS vapor into the reaction chamber using the inert carrier gas at a controlled flow rate.
-
Maintain the desired reactor pressure during deposition.
-
Continue the deposition for the predetermined time to achieve the target film thickness.
-
After deposition, stop the precursor flow and cool the chamber to room temperature under an inert gas atmosphere.
-
Vent the chamber and carefully remove the coated substrates.
-
3. Post-Deposition Treatment
-
Procedure:
-
To remove any unreacted precursor and byproducts, rinse the coated substrates with a non-polar solvent like hexane or toluene.
-
Dry the substrates under a stream of nitrogen.
-
For some applications, a post-deposition annealing step in an inert or oxidizing atmosphere may be performed to densify the film and improve its properties.
-
Mandatory Visualization
Application Notes and Protocols for the Characterization of Trichlorocyclopentylsilane (TCPS) Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trichlorocyclopentylsilane (TCPS) is an organosilane used to form self-assembled monolayers or thin film coatings on various substrates. These coatings are of interest for applications requiring modified surface properties, such as in drug delivery systems, medical implants, and microfluidics. Thorough characterization of these coatings is essential to ensure their quality, performance, and reproducibility. These application notes provide detailed protocols for a suite of analytical techniques to characterize the chemical, physical, and performance aspects of TCPS coatings.
Chemical Composition and Structure
X-ray Photoelectron Spectroscopy (XPS)
Application Note: XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top 1-10 nm of a material. It is used to confirm the presence of the TCPS coating, identify its elemental constituents (Si, C, Cl, O), and determine the chemical bonding states, which can indicate the degree of hydrolysis and condensation of the silane.
Experimental Protocol:
-
Sample Preparation:
-
Coat a clean, flat substrate (e.g., silicon wafer, glass slide) with TCPS using the desired deposition method (e.g., solution deposition, vapor deposition).
-
Ensure the sample is dry and free of contaminants before introducing it into the XPS vacuum chamber.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Maintain the analysis chamber at a high vacuum (e.g., < 1 x 10⁻⁸ mbar).
-
Calibrate the binding energy scale to a reference peak, typically the adventitious carbon C 1s peak at 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions to determine chemical states and quantify elemental concentrations.[1][2][3]
-
For depth profiling, angle-resolved XPS (ARXPS) can be performed by varying the take-off angle of the photoelectrons.[1]
-
-
Data Analysis:
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in the TCPS coating and to assess the extent of the cross-linking reaction (silanization).[4] The formation of siloxane bonds (Si-O-Si) and the reduction of silanol groups (Si-OH) can be monitored.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
For analysis of coatings on reflective substrates (e.g., silicon wafers), Grazing Angle Attenuated Total Reflectance (GATR-FTIR) or specular reflectance is suitable.
-
For coatings on infrared-transparent substrates (e.g., silicon), transmission measurements can be performed.
-
Ensure the substrate is clean before coating to obtain a clean background spectrum.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with the appropriate accessory (e.g., GATR, specular reflectance).
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the uncoated substrate.
-
Collect a sample spectrum of the TCPS-coated substrate under the same conditions.
-
Typically, 64-128 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the coating.
-
Identify characteristic peaks for Si-O-Si (around 1100-1000 cm⁻¹), C-H stretching from the cyclopentyl group (around 2950-2850 cm⁻¹), and potentially Si-Cl (around 600-500 cm⁻¹) if hydrolysis is incomplete. The broad Si-OH peak (around 3700-3200 cm⁻¹) should decrease upon successful condensation.[7]
-
Physical Properties
Spectroscopic Ellipsometry
Application Note: Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[8][9][10][11] It is highly sensitive to sub-nanometer thickness variations, making it ideal for characterizing TCPS monolayers and thin films.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Use a smooth, reflective substrate (e.g., polished silicon wafer) for accurate measurements.
-
Measure the optical properties of the bare substrate before coating.
-
-
Instrument Setup:
-
Use a spectroscopic ellipsometer with a wavelength range typically from UV to NIR (e.g., 250-1700 nm).[11]
-
Set the angle of incidence (typically 65-75°).
-
-
Data Acquisition:
-
Measure the ellipsometric parameters (Psi and Delta) as a function of wavelength for the bare substrate and the coated substrate.
-
-
Data Analysis:
Atomic Force Microscopy (AFM)
Application Note: AFM is a high-resolution imaging technique that provides three-dimensional topographical information of the coating surface.[12][13][14][15] It is used to assess surface roughness, uniformity, and to identify any defects or aggregates in the TCPS coating.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
The TCPS coating can be on any relatively flat substrate.
-
Ensure the sample is clean and free of loose debris.
-
-
Instrument Setup:
-
Select an appropriate imaging mode, typically tapping mode (oscillating mode) for soft organic films to minimize sample damage.[14]
-
Choose a suitable AFM probe (e.g., silicon cantilever with a sharp tip).
-
-
Data Acquisition:
-
Scan the desired area of the sample surface. Typical scan sizes can range from 1x1 µm to 50x50 µm.
-
Acquire height, amplitude, and phase images simultaneously.
-
-
Data Analysis:
Surface Properties
Contact Angle Goniometry
Application Note: Contact angle measurement is a simple and effective method to determine the wettability of the TCPS-coated surface.[16][17] The contact angle of a liquid, typically water, on the surface provides a measure of its hydrophobicity or hydrophilicity, which is a direct consequence of the surface chemistry. A high water contact angle indicates a hydrophobic surface.[16]
Experimental Protocol:
-
Sample Preparation:
-
Use a flat, smooth substrate coated with TCPS.
-
Ensure the surface is clean and has not been contaminated after coating.
-
-
Instrument Setup:
-
Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[16]
-
Place the instrument on a vibration-free table.
-
-
Data Acquisition:
-
Data Analysis:
-
Use the instrument's software to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
Performance Evaluation
Adhesion Testing
Application Note: Adhesion testing is crucial to determine how well the TCPS coating is bonded to the substrate. The cross-cut adhesion test (ASTM D3359) is a common qualitative method, while peel tests provide more quantitative data.[12][18]
Experimental Protocol (Cross-Cut Test):
-
Sample Preparation:
-
The TCPS coating should be on a rigid substrate.
-
If a topcoat is to be applied over the silane, perform the test after the topcoat has cured.
-
-
Procedure:
-
Use a special cross-cut tool or a sharp blade to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle.
-
-
Evaluation:
-
Examine the grid area for any removal of the coating.
-
Classify the adhesion according to the ASTM scale (5B for no detachment to 0B for severe detachment).[18]
-
Electrochemical Impedance Spectroscopy (EIS)
Application Note: EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings on metallic substrates.[19][20][21][22][23] It provides information on the barrier properties of the TCPS coating and can detect the onset of corrosion.
Experimental Protocol:
-
Sample Preparation:
-
Coat a metallic substrate (e.g., steel, aluminum) with TCPS.
-
Define a specific area of the coated sample for exposure to the electrolyte.
-
-
Instrument Setup:
-
Use a potentiostat with a frequency response analyzer.
-
Set up a three-electrode electrochemical cell with the coated sample as the working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum mesh).[20]
-
The electrolyte is typically a corrosive solution, such as 3.5% NaCl.[22]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an equivalent electrical circuit to extract quantitative parameters such as coating resistance and capacitance, which relate to the coating's barrier properties and water uptake.[22]
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from the characterization of silane coatings. Note that these are representative values for organosilane coatings, and specific values for TCPS will depend on the substrate and deposition conditions.
| Analytical Technique | Parameter Measured | Typical Values for Organosilane Coatings |
| Spectroscopic Ellipsometry | Thickness | Monolayer: 0.5 - 2 nm[14]; Multilayer: > 2 nm[8] |
| Refractive Index | 1.4 - 1.5[9] | |
| Atomic Force Microscopy | Surface Roughness (Ra) | Smooth films: < 1 nm[24] |
| Contact Angle Goniometry | Water Contact Angle | Hydrophobic surfaces: > 90°[16] |
| Adhesion Testing (Cross-Cut) | Adhesion Classification | Good adhesion: 4B - 5B[18] |
| Electrochemical Impedance Spectroscopy | Coating Resistance (at low frequency) | Good barrier: > 10⁸ Ω·cm² |
Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflow for TCPS coating preparation and subsequent characterization.
Caption: Simplified reaction pathway for the formation of a TCPS coating on a hydroxylated surface.
Caption: Logical relationship between deposition parameters, coating properties, and performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. syntechinnovation.com [syntechinnovation.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. details | Park Systems [parksystems.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Use of optical methods to characterize thin silane films coated on aluminium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. silcotek.com [silcotek.com]
- 18. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay | MDPI [mdpi.com]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. usbr.gov [usbr.gov]
- 24. researchgate.net [researchgate.net]
Formulation of Trichlorocyclopentylsilane-Based Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of hydrophobic coatings using trichlorocyclopentylsilane as a precursor. Hydrophobic coatings are essential in a variety of research and development applications, including microfluidics, drug delivery systems, and specialized laboratory equipment, to control liquid-surface interactions and prevent non-specific binding.
This compound (C₅H₉Cl₃Si) is an organosilane that can react with surface hydroxyl groups to form a stable, covalently bonded hydrophobic layer. The cyclopentyl group provides a significant non-polar surface area, leading to high water contact angles and low surface energy. This protocol outlines the fundamental principles of surface modification using this compound, methods for coating various substrates, and characterization techniques to evaluate coating performance. While specific performance data for this compound is not extensively available in public literature, the methodologies presented here are based on the well-established chemistry of analogous chlorosilanes used for creating hydrophobic surfaces.
Principle of Action: Hydrolysis and Condensation
The formation of a hydrophobic coating with this compound relies on a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: In the presence of trace amounts of water, the chloro groups (-Cl) on the silicon atom of this compound are hydrolyzed to form silanol groups (-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) present on the surface of a substrate (e.g., glass, silicon, or metal oxides). This condensation reaction forms a stable silicon-oxygen-substrate (Si-O-Substrate) covalent bond, anchoring the cyclopentylsilane molecule to the surface. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network, enhancing the durability and stability of the coating.[1]
The non-polar cyclopentyl groups are oriented away from the surface, creating a low-energy interface that repels water.
Experimental Protocols
Materials and Reagents
-
This compound (C₅H₉Cl₃Si)
-
Anhydrous solvent (e.g., toluene, hexane, or a perfluorinated solvent)
-
Substrates (e.g., glass slides, silicon wafers, metal oxide surfaces)
-
Cleaning solutions (e.g., piranha solution, RCA-1, isopropanol, deionized water)
-
Nitrogen or argon gas for drying and providing an inert atmosphere
Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and durable hydrophobic coating. The goal is to create a clean surface with a high density of hydroxyl groups.
Protocol for Glass or Silicon Substrates:
-
Cleaning:
-
Sonciate the substrates in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, for a less aggressive cleaning, use RCA-1 solution (5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide) at 75-80 °C for 15 minutes.
-
-
Rinsing and Drying:
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For optimal results, bake the substrates in an oven at 120 °C for at least 1 hour to remove any adsorbed water.
-
Store the cleaned substrates in a desiccator until use.
-
Formulation of the Coating Solution
Note: this compound is highly reactive with moisture. All solution preparation should be conducted in a dry environment, such as a glovebox or under a nitrogen atmosphere.
-
Prepare a stock solution of this compound in an anhydrous solvent. A typical concentration range is 1-5% (v/v).
-
The solution should be prepared fresh before each use, as the precursor will hydrolyze over time in the presence of trace moisture.
Coating Application Methods
The choice of application method will depend on the substrate geometry and desired coating uniformity.
3.4.1. Solution-Phase Deposition (Dip-Coating or Spin-Coating)
-
Dip-Coating:
-
Immerse the prepared substrate in the this compound solution for a predetermined time (typically 1-10 minutes).
-
Withdraw the substrate from the solution at a constant speed. The withdrawal speed will influence the coating thickness.
-
Rinse the coated substrate with the anhydrous solvent to remove any excess unreacted silane.
-
-
Spin-Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).
-
Rinse with the anhydrous solvent while spinning at a low speed.
-
3.4.2. Chemical Vapor Deposition (CVD)
CVD is a solvent-free method that can produce highly uniform coatings.
-
Place the prepared substrates in a vacuum deposition chamber.
-
Introduce a controlled amount of this compound vapor into the chamber. This can be achieved by heating a reservoir of the liquid precursor.
-
The deposition is typically carried out under vacuum or in an inert gas atmosphere.
-
The deposition time and precursor vapor pressure will determine the coating thickness.
-
After deposition, purge the chamber with an inert gas.
Curing and Post-Treatment
-
After application, the coated substrates should be cured to promote the cross-linking of the silane layer and remove any residual solvent or byproducts.
-
A typical curing process involves heating the substrates in an oven at 100-120 °C for 30-60 minutes.
-
For some applications, a final rinse with an appropriate solvent followed by drying with an inert gas may be beneficial.
Characterization and Data Presentation
The performance of the hydrophobic coating should be quantified using various surface analysis techniques. While the following table presents data for analogous chlorosilane coatings due to the limited availability of data for this compound, similar performance can be anticipated.
| Silane Precursor | Substrate | Application Method | Water Contact Angle (°) | Reference |
| Methyltrichlorosilane | Geopolymer Membrane | Coating | 136.5 | [2] |
| Trimethylchlorosilane | SiO₂ on Glass | Dispersion | 165 ± 1 | [3] |
| Trichloromethylsilane | Glass | Vapor Deposition | >90 | |
| Dichlorodimethylsilane | SiO₂ Nanoparticles | Chemical Modification | up to 155 |
Table 1: Comparative Performance of Analogous Chlorosilane-Based Hydrophobic Coatings.
Recommended Characterization Techniques:
-
Contact Angle Goniometry: To measure the static and dynamic contact angles of water and other liquids on the coated surface. A water contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies superhydrophobicity.
-
Atomic Force Microscopy (AFM): To assess the surface topography and roughness of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the silane coating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds formed during the coating process, such as Si-O-Si linkages.
Logical Relationships in Formulation
The properties of the final hydrophobic coating are dependent on several key formulation and process parameters.
Troubleshooting and Considerations
-
Low Contact Angle: This may be due to incomplete surface cleaning, insufficient precursor concentration, or reaction with atmospheric moisture before deposition. Ensure all steps are performed in a clean and dry environment.
-
Non-uniform Coating: This can result from improper substrate preparation, uneven application of the coating solution, or issues with the curing process.
-
Poor Durability: Insufficient curing time or temperature can lead to a poorly cross-linked coating that is susceptible to mechanical or chemical degradation.
-
Safety: this compound and its hydrolysis byproduct, HCl, are corrosive. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The formulation of hydrophobic coatings using this compound offers a robust method for modifying the surface properties of various materials. By carefully controlling the substrate preparation, coating application, and curing processes, it is possible to achieve highly hydrophobic and durable surfaces suitable for a wide range of applications in research and development. While direct quantitative data for this compound is sparse, the principles and protocols outlined in this document, based on the behavior of similar chlorosilanes, provide a strong foundation for the successful implementation of this coating technology. Experimental validation of the coating performance is highly recommended.
References
Application Note: Purity Determination of Trichlorocyclopentylsilane via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Trichlorocyclopentylsilane purity using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile organosilicon compound utilized as an intermediate in the synthesis of advanced silane-based materials for surface modification and silicone polymer production.[1] Ensuring the purity of this reagent is critical for the quality and performance of the end products. This document provides a detailed experimental procedure, data analysis workflow, and a discussion of potential impurities and their mass spectral characteristics. The intended audience for this protocol includes researchers, scientists, and professionals in drug development and material science.
Introduction
This compound (C₅H₉Cl₃Si) is a reactive organosilane that plays a significant role in the development of specialized materials. Its functional cyclopentyl group and trichlorosilyl moiety allow for tailored surface properties and polymer architectures. The presence of impurities, which may arise during synthesis, can adversely affect downstream reactions and product performance. Therefore, a robust analytical method for purity assessment is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification based on mass-to-charge ratio.[2] This protocol outlines a validated GC-MS method for the separation and quantification of this compound and its potential impurities.
Experimental Protocol
Sample Preparation
Given the reactive nature of chlorosilanes, sample preparation must be conducted in an inert and anhydrous environment to prevent hydrolysis.
-
Solvent Selection: Use a high-purity, anhydrous non-polar solvent. Heptane is recommended as it has shown better sensitivity and recovery for silane analysis compared to more polar solvents like methanol.
-
Sample Dilution:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, dry volumetric flask under a nitrogen atmosphere.
-
Dilute with anhydrous heptane to a final concentration of 1 mg/mL.
-
Vortex the solution until fully homogenized.
-
-
Standard Preparation:
-
Prepare a certified reference standard of this compound in anhydrous heptane at a concentration of 1 mg/mL.
-
If available, prepare individual standards of potential impurities at known concentrations to aid in peak identification and quantification.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system, such as an Agilent 7890 GC coupled with a 5977A MS detector.
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Hold: 5 minutes at 280 °C |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 40 - 400 m/z |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Identification of this compound and Impurities
The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or by interpreting the fragmentation patterns.
Predicted Fragmentation of this compound:
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak ([M]⁺) should be observed, along with prominent fragments resulting from the loss of chlorine atoms and the cyclopentyl group.
Table 1: Predicted Mass Fragments for this compound
| Fragment Ion | m/z (most abundant isotope) | Description |
| [C₅H₉SiCl₃]⁺ | 202 | Molecular Ion |
| [C₅H₉SiCl₂]⁺ | 167 | Loss of a Chlorine atom |
| [SiCl₃]⁺ | 133 | Trichlorosilyl cation |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
Quantitative Analysis
The purity of this compound is determined by the area percent method, assuming that all components have a similar response factor in the mass spectrometer.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For higher accuracy, a calibration curve should be generated using the certified reference standard, and the concentration of this compound in the sample can be calculated.
Table 2: Example Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 4.2 | Solvent (Heptane) | - | - |
| 2 | 7.8 | Impurity A | 15,000 | 0.5 |
| 3 | 9.1 | This compound | 2,970,000 | 99.0 |
| 4 | 10.5 | Impurity B | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the GC-MS analysis protocol for this compound purity.
Caption: Workflow for this compound Purity Analysis.
Conclusion
This application note provides a detailed and reliable GC-MS protocol for determining the purity of this compound. The described methodology, from sample preparation to data analysis, ensures accurate and reproducible results, which are crucial for quality control in research and industrial applications. Adherence to this protocol will enable researchers and professionals to confidently assess the quality of their this compound samples.
References
Unlocking the Silicon World: 29Si NMR Spectroscopy for the Characterization of Organosilicon Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organosilicon compounds. Despite the low natural abundance (4.7%) and moderate gyromagnetic ratio of the 29Si isotope, advancements in NMR technology have made it an indispensable tool in academic and industrial research.[1][2] These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing 29Si NMR in the study of organosilicon compounds, with a particular focus on its relevance in materials science and drug development.
Principles of 29Si NMR Spectroscopy
29Si NMR is based on the same fundamental principles as proton (1H) and carbon-13 (13C) NMR. The 29Si nucleus possesses a nuclear spin of I = 1/2, which, when placed in a strong magnetic field, can align with or against the field, creating two distinct energy levels.[3] The absorption of radiofrequency radiation causes transitions between these energy states, and the resulting signal provides a wealth of information about the chemical environment of the silicon atom.
A key feature of 29Si NMR is its wide chemical shift range, typically spanning from +50 to -200 ppm relative to the standard reference compound, tetramethylsilane (TMS).[3] This broad range allows for the sensitive differentiation of silicon atoms in various chemical environments.[4] The chemical shift is influenced by the electronegativity of the substituents attached to the silicon atom, the coordination number of the silicon, and bond angles.[5]
Applications in Organosilicon Chemistry
29Si NMR spectroscopy finds diverse applications in the study of organosilicon compounds, including:
-
Structural Elucidation: Determination of the chemical structure of newly synthesized organosilicon molecules.
-
Polymer Characterization: Analysis of the microstructure, tacticity, and sequence distribution in polysiloxanes and other silicon-based polymers.[6][7]
-
Reaction Monitoring: Tracking the progress of reactions involving organosilicon species, such as hydrolysis, condensation, and polymerization.[6]
-
Surface Chemistry: Investigating the interaction of organosilanes with surfaces, for example, in the modification of silica or zeolites.[8]
-
Drug Development: Characterizing silicon-containing drug molecules and their interactions with biological targets. NMR, in general, is a "gold standard" in drug discovery, providing insights into ligand binding and structural changes.[9][10][11]
Experimental Protocols
Protocol 1: Standard 29Si NMR of a Soluble Organosilicon Compound
This protocol outlines the general procedure for acquiring a 29Si NMR spectrum of a soluble organosilicon compound.
1. Sample Preparation:
-
Dissolve 50-100 mg of the organosilicon compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6, DMSO-d6) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its reactivity.
-
To shorten the long relaxation times of 29Si nuclei and reduce acquisition time, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to the sample at a concentration of approximately 10-20 mM.[3][12]
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the 29Si frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed, especially for compounds with Si-H bonds.[3][13]
-
Reference: Reference the spectrum to an external or internal standard of tetramethylsilane (TMS) at 0 ppm.[3]
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the sample (e.g., 200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): If a relaxation agent is used, a shorter delay of 1-5 seconds is sufficient. For quantitative measurements without a relaxation agent, a longer delay (5 times the longest T1) is necessary.[3]
-
Number of Scans: This will depend on the concentration of the sample and the desired signal-to-noise ratio. It can range from hundreds to thousands of scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum.
-
Integrate the signals if quantitative analysis is required (ensure a sufficiently long relaxation delay was used).
Data Presentation: Quantitative 29Si NMR Data
The following tables summarize typical 29Si NMR chemical shift ranges and coupling constants for common organosilicon functional groups.
Table 1: Typical 29Si Chemical Shift Ranges for Organosilicon Compounds. [3][4][14]
| Silicon Functional Group | Structure | Chemical Shift Range (ppm) |
| Silanes | R4Si | +20 to -50 |
| Siloxanes (M unit) | R3SiO0.5 | +10 to -10 |
| Siloxanes (D unit) | R2SiO | -10 to -30 |
| Siloxanes (T unit) | RSiO1.5 | -50 to -80 |
| Siloxanes (Q unit) | SiO2 | -90 to -120 |
| Silanols | R3SiOH | +10 to -20 |
| Alkoxysilanes | RSi(OR')3 | -40 to -70 |
| Halosilanes | RSiX3 (X=Cl, Br) | +10 to -50 |
Table 2: Typical One-Bond 29Si-X Coupling Constants (1JSi-X). [3]
| Coupling Nucleus (X) | Typical Coupling Constant (Hz) |
| 1H | 150 - 300 |
| 13C | 40 - 80 |
| 19F | 200 - 400 |
| 31P | 20 - 80 |
Mandatory Visualizations
Logical Workflow for 29Si NMR Analysis
The following diagram illustrates a typical workflow for the analysis of an organosilicon compound using 29Si NMR spectroscopy.
Caption: General workflow for 29Si NMR analysis.
Signaling Pathway: Hydrosilylation Reaction Monitoring
29Si NMR is an excellent tool for monitoring the progress of hydrosilylation reactions, a fundamental process in organosilicon chemistry. The diagram below illustrates the change in the silicon environment during this reaction.
Caption: Monitoring hydrosilylation by 29Si NMR.
Challenges and Considerations
-
Low Sensitivity: The low natural abundance and small gyromagnetic ratio of 29Si lead to inherently low sensitivity.[1] This can be mitigated by using high-field magnets, cryoprobes, and sensitivity-enhancement techniques.
-
Long Relaxation Times: 29Si nuclei can have very long spin-lattice relaxation times (T1), leading to long experiment times, especially for quantitative measurements. The use of paramagnetic relaxation agents is a common solution.[3]
-
Background Signals: NMR probes and tubes are often made of borosilicate glass or quartz, which can give rise to broad background signals in the 29Si spectrum, typically around -110 ppm.[4][15] This can be addressed by using background subtraction or specialized NMR tubes and probe inserts (e.g., made of sapphire or Teflon).[4]
-
Nuclear Overhauser Effect (NOE): The NOE from proton decoupling can be negative for 29Si, leading to signal suppression or even nulling.[3] Inverse-gated decoupling sequences are often used to suppress the NOE while maintaining decoupled spectra.[3]
Conclusion
29Si NMR spectroscopy is a versatile and powerful technique for the detailed characterization of organosilicon compounds. By understanding the fundamental principles and employing appropriate experimental protocols, researchers can gain valuable insights into the structure, dynamics, and reactivity of these important materials. The information provided in these application notes serves as a practical guide for scientists and professionals working in the field of organosilicon chemistry and its diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Silicon - Wikipedia [en.wikipedia.org]
- 3. pascal-man.com [pascal-man.com]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
Application Note: FTIR Analysis of Surfaces Functionalized with Trichlorocyclopentylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with organosilanes is a critical technique for modifying the surface properties of various materials, including silicon wafers, glass, and metal oxides. This process allows for the covalent attachment of a thin molecular layer, known as a self-assembled monolayer (SAM), which can alter surface energy, wettability, biocompatibility, and provide anchor points for the immobilization of biomolecules or drugs. Trichlorocyclopentylsilane is an organosilane used to introduce a cyclic alkyl functionality onto a surface.
This application note provides a detailed protocol for the functionalization of a hydroxylated surface with this compound and the subsequent characterization of the resulting monolayer using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. ATR-FTIR is a powerful, non-destructive technique for probing the chemical composition of surfaces.[1][2]
Principle of the Method
The functionalization process relies on the reaction between the trichlorosilyl headgroup of the silane and hydroxyl groups present on the substrate surface. This reaction, which occurs in the presence of trace amounts of water, leads to the formation of a stable polysiloxane network covalently bonded to the surface. The cyclopentyl tail groups then form the new surface interface.
The success of the functionalization is verified by ATR-FTIR spectroscopy. The appearance of characteristic vibrational bands corresponding to the cyclopentyl group and the Si-O-substrate bonds, along with the disappearance or reduction of the surface hydroxyl bands, confirms the formation of the SAM.
Experimental Protocols
Materials and Equipment
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound (CAS No. 1631-91-0)
-
Anhydrous toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Oven
-
ATR-FTIR spectrometer equipped with a suitable crystal (e.g., Ge, ZnSe, or Diamond)
Protocol 1: Substrate Hydroxylation
-
Cleaning: Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone, isopropanol, and DI water for 15 minutes each.
-
Drying: Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110 °C for 30 minutes to remove any residual water.
-
Hydroxylation: Immerse the cleaned and dried substrate in freshly prepared Piranha solution for 30 minutes at room temperature. This step creates a high density of hydroxyl groups on the surface.
-
Rinsing: Carefully remove the substrate from the Piranha solution and rinse it extensively with DI water.
-
Final Drying: Dry the hydroxylated substrate under a stream of nitrogen and then in an oven at 110 °C for at least 1 hour before functionalization.
Protocol 2: Surface Functionalization with this compound
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to minimize premature hydrolysis of the silane.
-
Immersion: Immerse the hydroxylated substrate in the this compound solution for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: After the immersion time, remove the substrate and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Cure the functionalized substrate by baking it in an oven at 110-120 °C for 1 hour. This step promotes the formation of a cross-linked siloxane network.
-
Final Cleaning: Sonicate the cured substrate in toluene and then ethanol for 5 minutes each to remove any remaining unbound material.
-
Storage: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator until analysis.
Protocol 3: ATR-FTIR Analysis
-
Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal.
-
Sample Measurement: Place the functionalized substrate in intimate contact with the ATR crystal. Ensure good contact to obtain a high-quality spectrum.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 64 or 128) will improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum should be baseline corrected and referenced to the background spectrum.
Data Presentation
The successful functionalization of the surface with this compound can be confirmed by the presence of specific peaks in the FTIR spectrum. The following table summarizes the expected vibrational modes and their approximate wavenumbers.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance on Functionalized Surface |
| ~3745 | Isolated Si-OH stretching | Disappears or significantly reduces in intensity |
| 3600-3200 | H-bonded surface Si-OH stretching | Disappears or significantly reduces in intensity |
| 2955-2870 | C-H stretching vibrations of the cyclopentyl ring | Appears (strong intensity) |
| ~1450 | CH₂ scissoring vibrations of the cyclopentyl ring | Appears (medium intensity) |
| 1100-1000 | Si-O-Si asymmetric stretching (siloxane network) | Appears (strong, broad band) |
| ~800 | Si-O-Si symmetric stretching | Appears (medium intensity) |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trichlorocyclopentylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trichlorocyclopentylsilane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary method for synthesizing this compound is the hydrosilylation of cyclopentadiene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across one of the double bonds of cyclopentadiene. The reaction can be initiated either thermally at elevated temperatures or catalytically using a transition metal catalyst, most commonly a platinum-based catalyst.
Q2: What are the common catalysts used for this hydrosilylation reaction?
Platinum-based catalysts are widely used for the hydrosilylation of cyclopentadiene. Commonly employed catalysts include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[1] Other transition metal complexes, such as those based on rhodium, are also known to catalyze hydrosilylation reactions.[2]
Q3: What is the main challenge when using cyclopentadiene as a reactant?
A significant challenge in the synthesis of this compound is the propensity of cyclopentadiene to undergo a Diels-Alder dimerization to form dicyclopentadiene, even at room temperature. This side reaction reduces the concentration of the cyclopentadiene monomer available for the desired hydrosilylation reaction, thereby lowering the yield of the target product.
Q4: Can dicyclopentadiene be used as a starting material instead of cyclopentadiene?
Yes, dicyclopentadiene can be used as the starting material. The dimerization of cyclopentadiene is a reversible thermal reaction. By heating dicyclopentadiene to a sufficiently high temperature (typically around 170-250°C), it undergoes a retro-Diels-Alder reaction to "crack" back into two molecules of cyclopentadiene monomer.[3][4] This in-situ generation of cyclopentadiene can then react with trichlorosilane.
Q5: What are the potential side reactions in this synthesis?
Besides the dimerization of cyclopentadiene, other potential side reactions during the hydrosilylation process include:
-
Isomerization: The double bond in the cyclopentenyl group of the product can potentially migrate.
-
Dehydrogenative Silylation: This can lead to the formation of silylated cyclopentadiene and hydrogen gas.
-
Oligomerization/Polymerization: Under certain conditions, especially at higher temperatures, oligomerization or polymerization of cyclopentadiene can occur.[5]
Troubleshooting Guide for Low Yield
| Issue | Possible Cause | Suggested Solutions |
| Low Conversion of Reactants | Inadequate Reaction Temperature: The temperature may be too low for the thermal reaction or for efficient catalyst activity. | For thermal reactions, gradually increase the temperature to the recommended range (e.g., 250°C). For catalytic reactions, optimize the temperature according to the catalyst's specifications, typically in the range of 0°C to 150°C.[6] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally. Monitor the reaction progress to find the optimal concentration. Be aware that excessive catalyst can sometimes lead to side reactions. | |
| Catalyst Deactivation: The platinum catalyst may have been deactivated by impurities or by the formation of inactive platinum species (platinum black).[7] | Ensure all reactants and solvents are pure and dry. Consider using catalyst stabilizers, such as cyclodiene additives, which have been shown to improve catalyst performance in hydrosilylation reactions. | |
| Formation of Significant Amounts of Dicyclopentadiene | Low Reaction Temperature: At lower temperatures, the rate of cyclopentadiene dimerization can be significant compared to the rate of hydrosilylation. | If using cyclopentadiene monomer, perform the reaction at a temperature high enough to favor hydrosilylation or ensure the monomer is freshly prepared and used immediately. If using dicyclopentadiene, ensure the cracking temperature is reached to generate sufficient monomer for the reaction. |
| Slow Hydrosilylation Rate: If the hydrosilylation reaction is slow, it allows more time for cyclopentadiene to dimerize. | Optimize reaction conditions to increase the rate of hydrosilylation, such as by increasing the catalyst concentration or temperature. | |
| Presence of Multiple Side Products | High Reaction Temperature: Excessively high temperatures can promote side reactions like isomerization and oligomerization. | Carefully control the reaction temperature. For thermal reactions, find a balance that allows for the cracking of dicyclopentadiene (if used) without excessive side product formation. |
| Incorrect Reactant Stoichiometry: An unfavorable ratio of cyclopentadiene to trichlorosilane can lead to side reactions. | Experiment with different molar ratios of the reactants to find the optimal balance for maximizing the yield of the desired product. An equimolar ratio is a common starting point.[4] | |
| Difficulty in Product Purification | Formation of High-Boiling Point Byproducts: Oligomers and other side products can have boiling points close to that of this compound, making purification by distillation difficult. | Optimize the reaction conditions to minimize the formation of these byproducts. Consider using fractional distillation under reduced pressure for purification. |
Experimental Protocols
Protocol 1: Thermal Synthesis of this compound
This protocol is based on the thermal reaction between dicyclopentadiene and trichlorosilane.
Methodology:
-
Reactant Preparation: In a high-pressure autoclave, place equimolar amounts of dicyclopentadiene and trichlorosilane.
-
Reaction: Seal the autoclave and heat the mixture to 250°C. Maintain this temperature for a specified reaction time (e.g., several hours), with continuous stirring.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess pressure.
-
Purification: The crude product mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound. The major hydrosilylation product under these conditions is reported to be 2-cyclopentenyltrichlorosilane.[4]
Table 1: Effect of Temperature on Hydrosilylation Rate (Equimolar Reactants)
| Temperature (°C) | Relative Hydrosilylation Rate |
| 170 | Increases with temperature |
| 200 | Increases with temperature |
| 250 | Highest rate in the studied range |
Note: This table illustrates the general trend observed in the thermal reaction.[4] Specific yield data is not available in the cited literature.
Protocol 2: Catalytic Synthesis of this compound
This protocol outlines a general procedure for the platinum-catalyzed hydrosilylation of cyclopentadiene.
Methodology:
-
Reactant and Catalyst Preparation: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve the platinum catalyst (e.g., Speier's or Karstedt's catalyst) in a suitable anhydrous solvent (if necessary).
-
Reaction: Add trichlorosilane to the reaction vessel. Slowly add freshly prepared cyclopentadiene monomer to the stirred mixture. Maintain the reaction temperature within the optimal range for the chosen catalyst (e.g., 0-150°C).[6]
-
Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification: Once the reaction is complete, the catalyst may be removed by filtration if it is heterogeneous. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation.
Visualizations
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 标题:Thermal reaction of cyclic alkadiene with trichlorosilane. Preparative and mechanistic aspects【化源网】 [chemsrc.com]
- 5. jagworks.southalabama.edu [jagworks.southalabama.edu]
- 6. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Trichlorocyclopentylsilane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of trichlorocyclopentylsilane.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions for the polymerization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Monomer Impurity: Presence of impurities that terminate the polymerization. 3. Loss of Product During Workup: Polymer precipitating or being lost during purification steps. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures to determine the optimal conditions. 2. Purify Monomer: Purify this compound by distillation immediately before use. 3. Modify Workup Procedure: Adjust solvent choice for precipitation and ensure complete transfer of the product. |
| Low Molecular Weight | 1. Presence of Water: this compound is highly sensitive to moisture, which can lead to premature termination.[1] 2. Incorrect Initiator/Monomer Ratio (Anionic Polymerization): An excess of initiator will result in a larger number of shorter polymer chains. 3. Chain Transfer Reactions: Impurities or solvent can act as chain transfer agents. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the monomer and reagents under an inert atmosphere (e.g., argon or nitrogen). 2. Adjust Stoichiometry: Carefully control the stoichiometry of the initiator and monomer. 3. Purify Solvents and Reagents: Use freshly distilled and purified solvents and ensure the purity of all other reagents. |
| Gel Formation (Cross-linking) | 1. Excessive Hydrolysis: Uncontrolled reaction with water can lead to extensive cross-linking and the formation of an insoluble gel.[1][2] 2. High Reaction Temperature: Higher temperatures can promote side reactions and cross-linking. | 1. Controlled Addition of Water (for Hydrolytic Polycondensation): Add water slowly and in a controlled manner, potentially in a solution with a co-solvent. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variation in monomer or solvent purity. 2. Atmospheric Leaks: Contamination from air or moisture due to improper sealing of the reaction vessel. | 1. Standardize Reagent Quality: Use reagents from a reliable source and purify them consistently before each reaction. 2. Improve Reaction Setup: Ensure all connections in the reaction setup are airtight. Use high-quality septa and maintain a positive pressure of inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely method for polymerizing this compound?
A1: The most probable method is through hydrolytic polycondensation. Trichlorosilanes readily react with water to form silanols, which then condense to form siloxane bonds (-Si-O-Si-), releasing hydrochloric acid as a byproduct.[1][2] This process can lead to the formation of a cross-linked polysiloxane network. Anionic polymerization is another possibility, though it is more complex to control with a trifunctional monomer.
Q2: Why are anhydrous conditions so critical for this polymerization?
A2: this compound is highly reactive with water.[1] Any moisture present in the reaction setup will lead to rapid and uncontrolled hydrolysis, which can result in a low molecular weight polymer, a cross-linked gel, or a mixture of undesired side products. Therefore, maintaining a strictly anhydrous and inert atmosphere is crucial for achieving a controlled polymerization.
Q3: How can I control the molecular weight of the resulting polymer?
A3: For hydrolytic polycondensation, controlling the stoichiometry of water to the monomer is key. A substoichiometric amount of water will result in incomplete hydrolysis and lower molecular weight oligomers. For a potential anionic polymerization, the molecular weight can be controlled by adjusting the ratio of monomer to initiator.
Q4: What are some common side reactions to be aware of?
A4: Besides premature termination by impurities, a significant side reaction is the formation of cyclic siloxanes, especially at low monomer concentrations. These cyclic byproducts can be difficult to separate from the desired polymer.
Q5: What analytical techniques are suitable for characterizing the polymer?
A5: The resulting polymer can be characterized using a variety of techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds and the disappearance of Si-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the polymer structure and confirm the presence of the cyclopentyl groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer fraction.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Experimental Protocols
Protocol 1: Hydrolytic Polycondensation of this compound
This protocol describes a general procedure for the controlled hydrolysis and polycondensation of this compound.
Materials:
-
This compound (freshly distilled)
-
Anhydrous Toluene (solvent)
-
Anhydrous Pyridine (HCl scavenger)
-
Deionized Water
-
Anhydrous Methanol (for quenching)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
In the flask, dissolve freshly distilled this compound in anhydrous toluene.
-
Add anhydrous pyridine to the solution. The amount of pyridine should be equimolar to the this compound to neutralize the HCl byproduct.
-
In the dropping funnel, prepare a solution of deionized water in anhydrous toluene.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add the water/toluene solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by adding anhydrous methanol.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Precipitate the polymer by adding the filtrate to a large volume of a non-solvent like hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
| Parameter | Condition |
| Temperature | 0°C to Room Temperature |
| Solvent | Anhydrous Toluene |
| Reactants | This compound, Water |
| HCl Scavenger | Pyridine |
| Reaction Time | 24-48 hours |
Protocol 2: Hypothetical Anionic Polymerization Approach
This protocol outlines a hypothetical approach for the anionic ring-opening polymerization of a cyclic siloxane derived from this compound, as direct anionic polymerization of the trichlorosilane is challenging.
Step 1: Synthesis of a Cyclic Siloxane Monomer
-
Perform a controlled hydrolysis of this compound under dilute conditions to favor the formation of cyclic trimers or tetramers.
-
Isolate and purify the desired cyclic siloxane monomer by distillation or chromatography.
Step 2: Anionic Ring-Opening Polymerization (AROP) Materials:
-
Cyclopentyl-substituted cyclic siloxane (monomer)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
n-Butyllithium (n-BuLi) (initiator)
-
Anhydrous Methanol (terminating agent)
Procedure:
-
Set up a flame-dried Schlenk flask with a magnetic stirrer under an argon atmosphere.
-
Inject anhydrous THF into the flask.
-
Add the purified cyclic siloxane monomer to the THF.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Slowly add the n-BuLi initiator dropwise. The solution may change color, indicating the formation of the living anionic species.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer in a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
| Parameter | Condition |
| Temperature | -78°C to Room Temperature |
| Solvent | Anhydrous THF |
| Monomer | Cyclopentyl-substituted cyclic siloxane |
| Initiator | n-Butyllithium |
| Reaction Time | 1-24 hours |
Visualizations
Caption: Workflow for Hydrolytic Polycondensation.
Caption: Logical Flow for Anionic Polymerization.
References
Preventing unwanted side reactions of Trichlorocyclopentylsilane
Welcome to the Technical Support Center for Trichlorocyclopentylsilane. This resource is designed to assist researchers, scientists, and drug development professionals in preventing unwanted side reactions and troubleshooting common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions when using this compound?
A1: The most prevalent unwanted side reactions involving this compound are hydrolysis and subsequent polymerization, as well as reactions with other nucleophiles present in the reaction mixture, such as alcohols and amines. Due to the high reactivity of the silicon-chlorine bonds, exposure to even trace amounts of moisture can lead to the formation of silanols, which can then condense to form polysiloxanes.
Q2: How can I prevent the hydrolysis of this compound during storage and handling?
A2: Strict exclusion of moisture is critical. This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. All glassware and equipment must be rigorously dried, typically by oven-drying at >120°C for several hours and then cooled under a stream of dry inert gas. Reactions should be performed using anhydrous solvents and under an inert atmosphere, employing techniques such as a Schlenk line or a glovebox.
Q3: My reaction with this compound is giving a low yield of the desired product and a significant amount of a white precipitate. What is likely happening?
A3: The formation of a white precipitate is a strong indicator of hydrolysis and subsequent polymerization. The white solid is likely a polysiloxane, formed from the condensation of cyclopentylsilanetriol, the product of this compound hydrolysis. This side reaction consumes your starting material, leading to low yields. To mitigate this, it is essential to ensure all your reagents, solvents, and equipment are scrupulously dry and that the reaction is conducted under a strictly inert atmosphere.
Q4: Can I use a base to scavenge the HCl byproduct when reacting this compound with an alcohol or amine?
A4: Yes, using a non-nucleophilic base is a common and recommended practice. A tertiary amine, such as triethylamine or pyridine, is often used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the acidic conditions from promoting unwanted side reactions. However, it is crucial that the base is also anhydrous to avoid introducing water into the reaction.
Q5: How does steric hindrance of the nucleophile affect the reaction with this compound?
A5: Steric hindrance plays a significant role in the reactivity of this compound. Bulky nucleophiles will react more slowly than less sterically hindered ones. For instance, a primary alcohol will react more readily than a secondary or tertiary alcohol. Similarly, primary amines are more reactive than secondary amines. This difference in reactivity can sometimes be exploited for selective reactions.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate (Polysiloxane)
| Symptom | Possible Cause | Solution |
| A white, insoluble solid forms during the reaction or workup. | Moisture contamination leading to hydrolysis and polymerization of this compound. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. - Handle this compound and perform the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or in a glovebox. - Ensure all other reagents, including any bases used, are anhydrous. |
| Low yield of the desired silylated product. | Consumption of this compound through hydrolysis. | Follow all the solutions listed above to rigorously exclude moisture from the reaction system. |
Issue 2: Incomplete Reaction or Low Conversion
| Symptom | Possible Cause | Solution |
| Starting material (e.g., alcohol or amine) is recovered after the reaction. | Insufficient reactivity of the nucleophile due to steric hindrance or low nucleophilicity. | - Increase the reaction temperature. - Extend the reaction time. - For weakly nucleophilic substrates, consider the use of a catalyst, such as a Lewis acid, to enhance the electrophilicity of the this compound. However, ensure the catalyst is compatible with other functional groups in your molecule. |
| Inefficient removal of HCl byproduct, leading to an equilibrium that disfavors product formation. | Add an anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl as it is formed. |
Issue 3: Formation of Unexpected Byproducts with Alcohols or Amines
| Symptom | Possible Cause | Solution |
| Formation of products resulting from over-reaction (e.g., multiple silylations of a poly-functional molecule). | Incorrect stoichiometry of reagents. | Carefully control the stoichiometry of this compound to the nucleophile. A slow, dropwise addition of the silane to the nucleophile can often improve selectivity. |
| In reactions with secondary alcohols, a mixture of stereoisomers is obtained. | The reaction may be proceeding through a mixed S(_N)1 and S(_N)2 pathway. | The stereochemical outcome can be influenced by the reaction conditions. For reactions analogous to those with SOCl₂, the use of a non-nucleophilic solvent tends to favor retention of configuration (S(_N)i mechanism), while the addition of a nucleophilic base like pyridine can promote inversion (S(_N)2 mechanism).[1] |
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the outcome of reactions involving alkyltrichlorosilanes. While specific data for this compound is limited in the literature, these examples with analogous compounds illustrate key principles.
Table 1: Effect of Atmosphere on the Yield of Silylation of a Primary Alcohol
| Alkyltrichlorosilane | Atmosphere | Yield of Alkoxysilane | Yield of Polysiloxane |
| n-Propyltrichlorosilane | Ambient Air | ~40-50% | ~50-60% |
| n-Propyltrichlorosilane | Inert (Nitrogen) | >95% | <5% |
Note: This data is illustrative and based on general observations for highly moisture-sensitive chlorosilanes.
Table 2: Influence of Base on the Reaction of an Alkyltrichlorosilane with a Primary Amine
| Alkyltrichlorosilane | Base | Reaction Time | Yield of Aminosilane |
| Ethyltrichlorosilane | None | 24 hours | Low (significant starting material remains) |
| Ethyltrichlorosilane | Triethylamine (2 eq.) | 4 hours | >90% |
Note: This data is representative of the catalytic effect of a non-nucleophilic base in scavenging HCl.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound under Inert Atmosphere
Objective: To achieve a high yield of cyclopentyl(alkoxy)dichlorosilane while minimizing the formation of polysiloxane byproducts.
Materials:
-
This compound
-
Anhydrous primary alcohol
-
Anhydrous non-nucleophilic base (e.g., triethylamine)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Schlenk line apparatus or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Set up the reaction flask under a positive pressure of inert gas using the Schlenk line.
-
Reagent Preparation: In the reaction flask, dissolve the anhydrous primary alcohol (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Addition of this compound: Draw this compound (1 equivalent) into a dry syringe and add it dropwise to the stirred alcohol solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, the triethylammonium chloride salt can be removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: General Procedure for the Synthesis of a Cyclopentyl(amino)dichlorosilane
Objective: To synthesize an aminosilane from a primary amine and this compound.
Materials:
-
This compound
-
Anhydrous primary amine
-
Anhydrous non-nucleophilic base (e.g., triethylamine, 2.2 equivalents)
-
Anhydrous, non-protic solvent (e.g., THF, hexane)
-
Schlenk line apparatus or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware and Setup: Follow the same rigorous drying and inert atmosphere setup as described in Protocol 1.
-
Reagent Preparation: In the reaction flask, dissolve the anhydrous primary amine (1 equivalent) and anhydrous triethylamine (2.2 equivalents) in the anhydrous solvent.
-
Addition of this compound: Add this compound (1 equivalent) dropwise to the stirred amine solution at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring for completion.
-
Workup and Purification: Similar to Protocol 1, filter the ammonium salt and remove the solvent under reduced pressure. The product can be purified by vacuum distillation.
Visualizations
Caption: Unwanted hydrolysis and polymerization of this compound.
Caption: Workflow for minimizing side reactions with this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Trichlorocyclopentylsilane (TCPS) Coatings
Welcome to the Technical Support Center for Trichlorocyclopentylsilane (TCPS) coatings. This resource is designed to assist researchers, scientists, and drug development professionals in achieving optimal adhesion and performance with their TCPS coating applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during the application and curing of this compound coatings.
Question 1: Why is my TCPS coating exhibiting poor adhesion or delaminating from the substrate?
Answer: Poor adhesion of TCPS coatings is a common issue that can stem from several factors, primarily related to substrate preparation, the coating environment, and the application process itself.
Troubleshooting Steps:
-
Inadequate Substrate Preparation: The substrate surface must be meticulously clean and possess sufficient hydroxyl (-OH) groups for the silane to react with.[1] Any organic residues, oils, or contaminants will hinder the formation of a strong covalent bond between the TCPS and the substrate.[2][3]
-
Solution: Implement a rigorous cleaning protocol. This may include solvent wiping, alkaline washing, or plasma treatment to both clean and activate the surface.[1][4] For plastics like PEEK or TPU, pretreatment such as corona discharge or plasma treatment is often necessary to generate hydroxyl groups.[5]
-
-
Environmental Contamination: Exposure to humidity, dust, or other airborne contaminants before or during the coating process can compromise adhesion.[1] High humidity can lead to premature hydrolysis of the silane solution, preventing proper bonding to the surface.[6]
-
Incorrect Application Technique: The method of applying the TCPS solution can significantly impact the uniformity and adhesion of the resulting film.
-
Chemical Incompatibility: The chosen TCPS formulation may not be optimal for the specific substrate material.[1]
Question 2: The TCPS coating appears hazy, cloudy, or has visible defects.
Answer: A hazy or defective appearance in a TCPS coating often points to issues with the silane solution, improper application, or post-treatment care.
Troubleshooting Steps:
-
Premature Hydrolysis and Condensation: If the TCPS solution is exposed to moisture for too long before application, the silane molecules can hydrolyze and condense in the solution, forming aggregates that lead to a hazy film.[6]
-
Solution: Prepare the silane solution immediately before use.[10] Store TCPS in a dry, inert atmosphere.
-
-
Incorrect Silane Concentration: A concentration that is too high can lead to the formation of thick, uneven layers and aggregates, while a concentration that is too low may result in incomplete surface coverage.[6]
-
Over-application of the Coating: Applying too much sealer can leave excess material on the surface that doesn't properly bond, leading to dark spots or a greasy feel.[13]
-
Solution: Apply the coating in thin, uniform layers. Ensure any excess material is removed before curing.
-
-
Inadequate Rinsing: After application, a gentle but thorough rinsing step is crucial to remove excess, unreacted silane.[10]
-
Solution: Briefly rinse the coated substrate with a suitable solvent like ethanol to remove unbound silane molecules.[14]
-
Question 3: How can I optimize the curing process for my TCPS coating to improve adhesion?
Answer: The curing process is critical for forming a stable and well-adhered siloxane network. Both temperature and time are key parameters that need to be controlled.
Troubleshooting Steps:
-
Insufficient Curing Time or Temperature: Incomplete curing will result in a weak film with poor adhesion.[1]
-
Non-uniform Heating: Hot or cold spots in the curing oven can lead to inconsistent crosslinking and adhesion across the substrate.[1]
-
Solution: Ensure your curing oven has uniform heat distribution and that thermocouples are accurately calibrated.[1]
-
-
Presence of Moisture During Curing: While some water is necessary for hydrolysis, excess moisture during the final curing stage can be detrimental.
-
Solution: Ensure the coated substrate is reasonably dry before placing it in the curing oven. Dynamic drying methods can be effective.[14]
-
Data Presentation
Table 1: Typical Parameters for TCPS Solution Preparation and Application
| Parameter | Recommended Range | Notes |
| TCPS Concentration | 0.5 - 5.0% (w/w) | Higher concentrations may be used for bulk deposition.[11][12] |
| Solvent | Anhydrous Ethanol, Toluene, Isopropanol | Ethanol is commonly preferred for its low cost and efficiency.[5] |
| Water Content (for hydrolysis) | 5% in Ethanol/Water solution | A 95% ethanol / 5% water solution is a common starting point.[14] |
| pH of Solution | 4.5 - 5.5 | Adjust with acetic acid for non-amine functional silanes.[15] |
| Application Method | Dipping, Spraying, Brushing, Spin-Coating | The choice depends on the substrate geometry and desired film thickness.[8][11] |
| Immersion Time (for dipping) | 1 - 3 minutes | Gentle agitation is recommended.[14] |
Table 2: Curing Parameters for TCPS Coatings
| Curing Method | Temperature | Duration | Relative Humidity | Notes |
| Oven Curing | 110 - 120 °C | 20 - 45 minutes | Not critical | Ensure the use of an explosion-proof, exhausted oven.[14] |
| Room Temperature Curing | Ambient | 24 hours | < 60% | A controlled humidity environment is crucial for consistent results.[14] |
Experimental Protocols
Protocol 1: Standard Procedure for Applying a TCPS Coating from an Aqueous Alcohol Solution
-
Substrate Preparation: a. Thoroughly clean the substrate surface to remove all organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by deionized water. b. Dry the substrate completely, for instance, by baking at 150°C for 4 hours for monolayer deposition.[15]
-
Solution Preparation: a. Prepare a 95% ethanol / 5% deionized water solution. b. Adjust the pH of the solution to 4.5-5.5 using acetic acid.[15] c. With stirring, add this compound to the solution to achieve a final concentration of 2% (w/w).[14] d. Allow the solution to stir for at least 5 minutes to facilitate hydrolysis and the formation of silanol groups.[14]
-
Coating Application (Dipping Method): a. Immerse the prepared substrate into the TCPS solution. b. Agitate gently for 1-2 minutes.[14] c. Remove the substrate from the solution.
-
Rinsing: a. Briefly dip the coated substrate in fresh ethanol to rinse off excess, unreacted silane.[14]
-
Curing: a. Cure the coated substrate in an oven at 110°C for 5-10 minutes or at room temperature for 24 hours under controlled humidity (<60%).[14]
Protocol 2: Adhesion Testing of TCPS Coatings
Several methods can be used to assess the adhesion of thin films. The choice of method often depends on the nature of the coating and the substrate.
-
Pressure-Sensitive Tape Test (ASTM D3359):
-
Use a sharp blade to cut a crosshatch pattern into the coated surface.[16]
-
Firmly apply a piece of pressure-sensitive tape (e.g., as specified in FED Spec. L-T-90, Type 1) over the crosshatch area.[16]
-
Quickly remove the tape at a normal angle to the coated surface.[16]
-
Inspect the tape and the coated surface for any signs of coating removal. An acceptable coating will show no signs of delamination.[16]
-
-
Scratch Test:
-
Probe Test:
-
An inclined, needle-like probe is advanced under the free edge of the coating.[19]
-
This initiates a debond that propagates as the probe moves.
-
The interfacial fracture energy can be calculated from the debond radius and the properties of the coating and substrate, providing a quantitative measure of adhesion.[19]
-
Visualizations
Caption: Chemical mechanism of TCPS coating adhesion.
Caption: Experimental workflow for TCPS coating application.
Caption: Troubleshooting logic for poor TCPS coating adhesion.
References
- 1. suncoating.com [suncoating.com]
- 2. Increasing adhesion performance with silane in paint and waterproofing [alvkimya.com]
- 3. nslaerospace.com [nslaerospace.com]
- 4. brighton-science.com [brighton-science.com]
- 5. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 6. zmsilane.com [zmsilane.com]
- 7. why is silane dangerous? - HUAZHONG [huazhong-gas.com]
- 8. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 9. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. sisib.com [sisib.com]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
- 14. gelest.com [gelest.com]
- 15. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 16. nacl.com [nacl.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. cris.vtt.fi [cris.vtt.fi]
- 19. Quantitative evaluation of thin film adhesion using the probe test [vtechworks.lib.vt.edu]
Technical Support Center: Controlling the Hydrolysis Rate of Trichlorocyclopentylsilane
Welcome to the technical support center for the handling and application of Trichlorocyclopentylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the hydrolysis rate of this reactive silane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous or protic solvents?
A1: The primary challenge is its high reactivity towards water and other protic solvents. This compound readily undergoes rapid and often exothermic hydrolysis upon contact with moisture, leading to the formation of silanols (Cyclopentyl-Si(OH)3) and hydrochloric acid (HCl).[1][2] This reaction can be difficult to control and can lead to the formation of undesirable siloxane oligomers and polymers if not managed properly.
Q2: What are the main factors that influence the hydrolysis rate of this compound?
A2: The hydrolysis rate is primarily influenced by several key factors:
-
Water Concentration: The rate of hydrolysis is directly dependent on the concentration of water in the reaction mixture. Higher water content leads to a faster reaction.
-
pH: The hydrolysis of chlorosilanes is catalyzed by both acids and bases.[3][4][5] The reaction is slowest at a neutral pH of around 7 and increases significantly under acidic or basic conditions.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][6]
-
Solvent: The choice of solvent can affect the solubility of this compound and the availability of water, thereby influencing the hydrolysis rate.[6] The use of co-solvents can also play a significant role.[4]
-
Steric Hindrance: The bulky cyclopentyl group can sterically hinder the approach of water to the silicon atom, potentially slowing the initial hydrolysis step compared to less bulky chlorosilanes.[7][8]
Q3: How can I slow down the hydrolysis of this compound for more controlled reactions?
A3: To slow down the hydrolysis rate, you should:
-
Work under anhydrous or low-moisture conditions.
-
Use a non-polar, aprotic solvent.
-
Maintain a neutral pH.
-
Control the reaction temperature at a lower level.
-
Introduce water into the reaction mixture in a slow, controlled manner.
Q4: What are the safety precautions I should take when handling this compound?
A4: this compound is a corrosive and moisture-sensitive compound. The hydrolysis reaction produces hydrochloric acid, which is also corrosive.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate precipitation/gel formation upon adding this compound to the reaction mixture. | Rapid, uncontrolled hydrolysis and subsequent condensation of silanols. | - Ensure the reaction setup is completely dry before starting. - Use an anhydrous solvent. - Add the this compound slowly and with vigorous stirring. - Pre-cool the reaction mixture. - Control the stoichiometry of water addition carefully. |
| Inconsistent reaction outcomes or poor reproducibility. | Variation in ambient moisture, temperature, or reagent addition rate. | - Standardize the experimental setup to minimize exposure to atmospheric moisture. - Use a temperature-controlled reaction vessel. - Employ a syringe pump for precise and reproducible addition of reagents. |
| Formation of an opaque, cloudy solution instead of a clear one. | Formation of insoluble siloxane polymers due to extensive condensation. | - Adjust the pH to be slightly acidic (pH 4-5) to favor hydrolysis over condensation.[5] - Use a co-solvent to improve the solubility of all components. - Lower the concentration of this compound. |
| Observed reaction is too slow or does not initiate. | Insufficient water or catalyst for hydrolysis. | - Add a controlled amount of water to initiate the reaction. - Adjust the pH to be slightly acidic or basic to catalyze the hydrolysis.[4] |
Experimental Protocols
General Protocol for Controlled Hydrolysis of this compound
This protocol provides a general framework for achieving a controlled hydrolysis of this compound. The specific parameters may need to be optimized for your particular application.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Deionized water
-
pH adjusting solution (e.g., dilute HCl or NH4OH in an appropriate solvent)
-
Reaction vessel with a magnetic stirrer and a port for inert gas blanketing
-
Syringe pump
Procedure:
-
System Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon. Assemble the reaction vessel under an inert atmosphere.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the reaction vessel.
-
Temperature Control: If necessary, cool the reaction vessel to the desired temperature using an ice bath or a cryostat.
-
Silane Addition: Slowly add the this compound to the stirred solvent.
-
Controlled Water Addition: Using a syringe pump, add a stoichiometric amount of deionized water dropwise to the reaction mixture over a defined period. The rate of addition will be a critical parameter to control the hydrolysis rate.
-
pH Adjustment (Optional): If catalysis is required, a pre-determined amount of an acidic or basic solution can be added to the reaction mixture prior to or during the water addition. The hydrolysis rate is slowest at neutral pH.[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as FT-IR (to observe the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds) or NMR spectroscopy.
-
Quenching/Work-up: Once the desired degree of hydrolysis is achieved, the reaction can be quenched by the addition of a suitable reagent or proceed to the next step of your synthesis.
Data Presentation
The following table is a hypothetical representation of how you might structure your experimental data to understand the effect of different parameters on the hydrolysis rate of this compound. The "Time to 50% Hydrolysis" would be determined by your chosen analytical method.
| Experiment ID | Solvent | Temperature (°C) | [H₂O] (M) | pH | Time to 50% Hydrolysis (min) |
| 1 | Toluene | 25 | 0.1 | 7 | 60 |
| 2 | Toluene | 25 | 0.5 | 7 | 15 |
| 3 | Toluene | 0 | 0.1 | 7 | 180 |
| 4 | Toluene | 25 | 0.1 | 4 | 20 |
| 5 | THF | 25 | 0.1 | 7 | 45 |
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for controlled hydrolysis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Surface Functionalization with Trichlorocyclopentylsilane
Welcome to the technical support center for surface functionalization using Trichlorocyclopentylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in surface functionalization?
This compound (TCPS) is an organosilane compound with the chemical formula C₅H₉Cl₃Si. It is primarily used to modify surfaces, creating a hydrophobic (water-repellent) layer. This is valuable in various applications, including the production of water-resistant coatings on materials like glass and silicon wafers, in microfluidics, and for biomedical devices to prevent non-specific binding.
Q2: How does this compound bind to a surface?
The functionalization process involves the hydrolysis of the trichlorosilyl group (-SiCl₃) of TCPS in the presence of trace amounts of water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). This process results in the formation of a self-assembled monolayer (SAM) on the surface.
Q3: What are the critical factors influencing the quality of the this compound coating?
Several factors can significantly impact the quality of the resulting functionalized surface:
-
Substrate Cleanliness: The substrate must be scrupulously clean and free of organic contaminants to ensure uniform monolayer formation.
-
Moisture Content: While a small amount of water is necessary for the hydrolysis of the trichlorosilyl groups, excess water can lead to premature polymerization of TCPS in solution, resulting in aggregated clumps on the surface instead of a uniform monolayer.
-
Solvent Choice: The solvent used must be anhydrous to control the hydrolysis reaction. The polarity of the solvent can also influence the dispersion of the silane and the final coating structure.
-
Reaction Time and Temperature: These parameters affect the rate of reaction and the ordering of the self-assembled monolayer.
Q4: What is the expected outcome of a successful this compound functionalization?
A successful functionalization results in a uniform, hydrophobic surface. This can be qualitatively observed by the beading of water droplets on the surface. Quantitatively, it is characterized by a high water contact angle.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your surface functionalization experiments with this compound.
Issue 1: Incomplete or Patchy Surface Coverage
Symptoms:
-
Low water contact angle after functionalization.
-
Visible inconsistencies or "islands" on the surface under microscopy.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Substrate | Ensure a thorough cleaning procedure for your substrate. Standard protocols often involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a surface activation step such as plasma treatment or a piranha solution etch to generate hydroxyl groups. |
| Insufficient Surface Hydroxylation | The substrate surface must have a sufficient density of hydroxyl (-OH) groups for the silane to bind. Use a surface activation method appropriate for your substrate material. |
| Inadequate Reaction Time | The self-assembly process takes time. Ensure the substrate is immersed in the this compound solution for a sufficient duration. Typical reaction times can range from 1 to 24 hours. |
| Low Silane Concentration | While a low concentration is often used to promote monolayer formation, a concentration that is too low may result in incomplete coverage. Consider optimizing the silane concentration. |
Issue 2: Formation of Aggregates on the Surface
Symptoms:
-
Visible white particles or a hazy film on the substrate.
-
Extremely rough surface morphology observed with techniques like Atomic Force Microscopy (AFM).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess Moisture in Solvent or Atmosphere | This compound is highly reactive with water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization in the solution. |
| High Silane Concentration | An overly concentrated silane solution can lead to uncontrolled polymerization and aggregation. It is recommended to use dilute solutions (typically in the millimolar range). |
| Contaminated Silane Reagent | The this compound reagent may have been exposed to moisture during storage. Use a fresh, unopened bottle or handle the reagent under strictly anhydrous conditions. |
Issue 3: Poor Hydrophobicity Despite Apparent Coating
Symptoms:
-
The surface appears to be coated, but the water contact angle is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Disordered Monolayer | The cyclopentyl groups may not be well-ordered, exposing more polar siloxane groups at the surface. This can be influenced by the solvent, reaction time, and temperature. Consider optimizing these parameters. |
| Presence of HCl Byproduct | The reaction of this compound with hydroxyl groups releases hydrogen chloride (HCl) as a byproduct. Residual HCl on the surface can make it more hydrophilic. Ensure a thorough rinsing step with the anhydrous solvent after the reaction to remove any byproducts. |
| Post-Reaction Curing | A post-functionalization curing step (e.g., baking at a moderate temperature) can help to promote cross-linking between adjacent silane molecules, leading to a more stable and well-ordered monolayer. |
Experimental Protocols & Data
Typical Surface Functionalization Workflow
The following diagram outlines a general workflow for surface functionalization with this compound.
Caption: General workflow for surface functionalization.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues.
Caption: Troubleshooting decision tree.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for surface functionalization with trichlorosilanes. Note that optimal conditions may vary depending on the specific substrate and application.
| Parameter | Typical Value/Range | Expected Outcome/Measurement |
| Silane Concentration | 1 - 10 mM in anhydrous solvent | Forms a self-assembled monolayer |
| Solvent | Toluene, Hexane (Anhydrous) | Controls hydrolysis and dispersion |
| Reaction Time | 1 - 24 hours | Sufficient time for monolayer formation |
| Reaction Temperature | Room Temperature | Controls reaction rate |
| Water Contact Angle (on glass) | > 100° | Indicates a hydrophobic surface |
| Layer Thickness (Ellipsometry) | ~1 nm | Consistent with a monolayer |
Technical Support Center: Uniform Trichlorocyclopentylsilane (TCPS) Monolayer Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform Trichlorocyclopentylsilane (TCPS) monolayer deposition.
Troubleshooting Guide
This guide addresses common issues encountered during TCPS self-assembled monolayer (SAM) formation.
| Issue | Potential Cause | Recommended Solution |
| Hazy or Opaque Film | Aggregation and polymerization of TCPS in solution due to excess water. | Ensure anhydrous conditions. Use fresh, dry solvent. Handle TCPS precursor in an inert atmosphere (e.g., glovebox). |
| Incomplete or Patchy Monolayer | Insufficient surface hydroxyl groups on the substrate. | Thoroughly clean and hydroxylate the substrate (e.g., with piranha solution or UV/ozone treatment). |
| Inadequate reaction time. | Increase the deposition time to allow for complete monolayer formation. | |
| Depleted TCPS concentration in the deposition solution. | Use a fresh deposition solution or a higher initial concentration of TCPS. | |
| Poor Adhesion of the Monolayer | Contaminated substrate surface. | Implement a rigorous substrate cleaning protocol to remove organic and particulate contaminants. |
| Insufficient curing/annealing post-deposition. | After deposition and rinsing, bake the coated substrate to promote covalent bond formation with the surface. | |
| Formation of Multilayers | Presence of bulk water in the deposition solution. | Strictly control the amount of water. A very thin layer of adsorbed water on the substrate is necessary, but bulk water in the solution will lead to polymerization. |
| High concentration of TCPS. | Lower the concentration of TCPS in the deposition solution. | |
| High Defect Density in the Monolayer | Sub-optimal deposition temperature. | Optimize the deposition temperature. Temperature can affect the kinetics of hydrolysis and condensation. |
| Inhomogeneous distribution of water on the substrate surface. | Ensure a uniform and minimal layer of adsorbed water on the substrate prior to deposition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate preparation method for TCPS monolayer deposition?
A1: The key is to have a clean, smooth, and hydroxylated surface. For silicon wafers with a native oxide layer, a common and effective method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This process removes organic residues and generates a high density of hydroxyl (-OH) groups, which are the reactive sites for TCPS attachment.
Q2: How critical is the role of water in the deposition process?
A2: The presence of water is a critical, yet highly sensitive, parameter. A trace amount of water is necessary for the hydrolysis of the trichlorosilane headgroup of TCPS to form silanols. These silanols then condense with the hydroxyl groups on the substrate and with each other to form a stable siloxane network. However, excess water in the deposition solution will lead to premature hydrolysis and polymerization of TCPS in the bulk solution, resulting in the deposition of aggregates rather than a uniform monolayer.
Q3: What are the recommended deposition conditions for TCPS?
A3: While optimal conditions should be determined empirically for your specific application, a good starting point for organosilane deposition is to use a dilute solution of TCPS (e.g., 1-5 mM) in an anhydrous solvent such as toluene or hexane. The deposition is typically carried out at room temperature for a period ranging from a few hours to overnight. All handling of the TCPS precursor and the deposition itself should ideally be performed under an inert atmosphere to minimize exposure to ambient moisture.
Q4: How can I characterize the quality of my TCPS monolayer?
A4: Several surface-sensitive techniques can be used to characterize the monolayer:
-
Contact Angle Goniometry: A uniform TCPS monolayer will render a hydrophilic surface hydrophobic. Measuring the water contact angle is a quick and straightforward method to assess the coverage and hydrophobicity of the film.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer, assess its uniformity, and identify defects such as pinholes or aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon, carbon, and chlorine (before hydrolysis) and the absence of contaminants.
Q5: My monolayer appears rough and non-uniform under AFM. What could be the cause?
A5: A rough and non-uniform monolayer is often indicative of TCPS polymerization either in the solution or on the surface before a well-ordered monolayer can form. This is typically caused by an excessive amount of water during the deposition process. To address this, ensure your solvent is anhydrous and that the deposition is carried out in a moisture-controlled environment. Additionally, ensure the substrate is clean and smooth before deposition.
Experimental Protocols
Generalized Protocol for TCPS Monolayer Deposition
This protocol provides a general framework. Specific parameters should be optimized for your particular substrate and application.
-
Substrate Preparation:
-
Clean the silicon substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Treat the substrate with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes to create a hydrophilic, hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Deposition Solution Preparation:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).
-
-
Monolayer Deposition:
-
Immerse the cleaned and dried substrate into the TCPS deposition solution.
-
Allow the deposition to proceed for 2-12 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the deposition solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
To enhance the covalent bonding and stability of the monolayer, bake the substrate at 100-120 °C for 30-60 minutes.
-
Quantitative Data
The following table provides representative quantitative data for achieving a uniform monolayer of a trichlorosilane, which can be used as a starting point for optimizing TCPS deposition.
| Parameter | Value | Notes |
| TCPS Concentration | 1 - 5 mM | Higher concentrations can lead to multilayer formation. |
| Solvent | Toluene or Hexane (Anhydrous) | Solvent must be free of water to prevent premature polymerization. |
| Deposition Time | 2 - 12 hours | Longer times may be necessary for complete monolayer formation. |
| Deposition Temperature | 20 - 25 °C (Room Temperature) | Temperature affects reaction kinetics. |
| Curing Temperature | 100 - 120 °C | Promotes covalent bond formation and removes residual solvent. |
| Curing Time | 30 - 60 minutes | Sufficient time to drive the condensation reaction to completion. |
| Expected Water Contact Angle | > 90° | A high contact angle indicates a hydrophobic surface, characteristic of a well-formed monolayer. |
| Expected Monolayer Thickness | 0.5 - 1.0 nm | Dependent on the orientation of the cyclopentyl group. |
Disclaimer: The quantitative data provided are representative values for organotrichlorosilane monolayers and should be considered as a starting point for the optimization of this compound deposition. Actual optimal values may vary depending on the specific experimental conditions and substrate used.
Visualizations
Caption: Experimental workflow for TCPS monolayer deposition.
Caption: Key chemical reactions in TCPS monolayer formation.
Effect of solvent on Trichlorocyclopentylsilane coating stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Trichlorocyclopentylsilane for creating stable coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the application and use of this compound coatings, with a focus on the impact of solvent choice.
| Issue | Potential Cause | Recommended Solution |
| Poor or Non-Uniform Coating | Inadequate Surface Preparation: The substrate surface may have contaminants (oils, dust) that prevent proper adhesion. | Thoroughly clean the substrate. For glass or silicon, consider a piranha solution or oxygen plasma treatment to generate surface hydroxyl groups. |
| Inappropriate Solvent Choice: The solvent may not effectively dissolve the this compound or may evaporate too quickly or too slowly. | Select a solvent with appropriate polarity and boiling point. Non-polar solvents like hexane or toluene are often suitable for initial dispersion. | |
| Incorrect Silane Concentration: A concentration that is too low will result in incomplete surface coverage, while a concentration that is too high can lead to aggregation and a thick, uneven layer. | Optimize the silane concentration, starting with a low concentration (e.g., 1-2% v/v) and incrementally increasing it. | |
| Low Hydrophobicity of the Coating | Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion. | Ensure sufficient reaction time and consider a post-application curing step at an elevated temperature (e.g., 100-120°C) to promote covalent bonding. |
| Improper Solvent Polarity: Highly polar solvents can interfere with the hydrolysis and condensation reactions necessary for forming a stable, hydrophobic siloxane network. | Use non-polar or weakly polar solvents to facilitate the desired reaction pathway. | |
| Degraded Silane: this compound is sensitive to moisture and can degrade if not stored properly. | Always use fresh this compound from a properly sealed container. | |
| Coating Delamination or Peeling | Poor Adhesion: Insufficient covalent bonding between the silane and the substrate. | Optimize surface preparation to maximize the density of hydroxyl groups. Ensure the chosen solvent does not interfere with the silane-substrate reaction. |
| High Internal Stress: Rapid solvent evaporation can lead to stress buildup in the coating. | Choose a solvent with a moderate evaporation rate or control the drying conditions (e.g., temperature, humidity). | |
| Hazy or Opaque Coating (Blushing) | Moisture Contamination: Premature hydrolysis and self-condensation of the silane in the solution due to high humidity. | Conduct the coating process in a controlled, low-humidity environment. Use anhydrous solvents. |
| Incompatible Solvent: The solvent may cause the silane to precipitate out of the solution. | Test the solubility of this compound in the chosen solvent before application. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the this compound coating process?
A1: The solvent has several critical roles:
-
Dissolving the Silane: It creates a homogenous solution for uniform application.
-
Controlling Reaction Rates: The solvent's polarity and ability to solvate reactants and byproducts can influence the rates of hydrolysis and condensation.
-
Influencing Film Formation: The solvent's evaporation rate affects the ordering and packing of the silane molecules on the substrate, which in turn impacts the final coating quality and stability.
Q2: How does solvent polarity affect the stability of the this compound coating?
A2: Solvent polarity is a crucial factor. Non-polar or weakly polar solvents (e.g., hexane, toluene) are generally preferred as they promote the desired hydrolysis and condensation reactions at the substrate interface, leading to a well-organized and covalently bonded silane layer. Highly polar solvents can lead to premature hydrolysis and self-condensation in the bulk solution, resulting in the deposition of oligomers and a less stable, poorly adhered coating.
Q3: Can I use a mixture of solvents?
A3: Yes, using a solvent mixture can be a strategy to fine-tune the properties of the coating solution. For instance, a small amount of a polar solvent can sometimes be added to a non-polar solvent to control the hydrolysis rate. However, this requires careful optimization to avoid the issues associated with high polarity.
Q4: What are the ideal storage and handling conditions for this compound?
A4: this compound is highly reactive with water. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Handle the compound in a fume hood, wearing appropriate personal protective equipment, and avoid any contact with moisture.
Q5: How can I confirm that a stable this compound coating has been formed?
A5: Several techniques can be used to characterize the coating:
-
Contact Angle Measurement: A high water contact angle indicates a hydrophobic surface, which is a good indicator of a successful coating.
-
Adhesion Test (e.g., ASTM D3359 Cross-Cut Test): This assesses the adhesion of the coating to the substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of Si-O-Si (siloxane) bonds, confirming the formation of the cross-linked network.
Effect of Solvent on Coating Properties: A Qualitative Summary
| Solvent Type | Typical Examples | Expected Effect on Coating Formation | Anticipated Coating Quality |
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Promotes controlled hydrolysis at the substrate interface. Minimizes premature self-condensation in solution. | Good to Excellent: Uniform, stable, and highly hydrophobic coatings with good adhesion. |
| Weakly Polar Aprotic | Chloroform, Dichloromethane | May slightly increase the rate of hydrolysis. Good solubility for the silane. | Good: Generally uniform coatings, but may require more control over humidity. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Can lead to faster hydrolysis and some self-condensation in the solution, potentially forming small oligomers. | Fair to Good: Risk of reduced uniformity and adhesion if not carefully controlled. May result in a slightly less ordered coating. |
| Polar Protic | Ethanol, Isopropanol, Water | Rapid hydrolysis and significant self-condensation in the bulk solution are highly likely, leading to the formation of larger siloxane oligomers. | Poor to Fair: Often results in non-uniform, hazy coatings with poor adhesion due to the deposition of pre-formed oligomers rather than direct reaction with the surface. |
Experimental Protocols
Protocol for this compound Coating Application
1.1. Materials:
-
This compound (CAS: 14579-03-4)
-
Anhydrous non-polar solvent (e.g., Hexane or Toluene)
-
Substrate (e.g., glass slide, silicon wafer)
-
Nitrogen or Argon gas for inert atmosphere
-
Glassware (dried in an oven at >120°C)
1.2. Procedure:
-
Substrate Preparation:
-
Clean the substrate surface thoroughly. For glass or silicon, sonicate in acetone, then isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate with a stream of nitrogen or argon.
-
Optional but recommended for enhanced adhesion: Treat the surface with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups. Rinse thoroughly with deionized water and dry completely.
-
-
Silane Solution Preparation (under inert atmosphere):
-
In a dry glass container, prepare a 1-5% (v/v) solution of this compound in the chosen anhydrous solvent.
-
-
Coating Application:
-
Immerse the cleaned and dried substrate in the silane solution for a predetermined time (e.g., 30-60 minutes).
-
Alternatively, use spin-coating for a more uniform layer.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any excess, unreacted silane.
-
-
Curing:
-
Dry the coated substrate with a stream of nitrogen or argon.
-
Cure the coating in an oven at 100-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
-
Storage:
-
Store the coated substrate in a desiccator.
-
Protocol for Adhesion Testing (ASTM D3359 Cross-Cut Test)
2.1. Materials:
-
Coated substrate
-
Sharp cutting tool (razor blade, scalpel)
-
Cutting guide or cross-hatch cutter
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
2.2. Procedure:
-
Make a series of parallel cuts through the coating down to the substrate using the cutting tool and guide. The spacing of the cuts depends on the coating thickness.
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the pressure-sensitive tape over the cross-hatch pattern and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the cross-hatch area and the tape for any removed coating.
-
Classify the adhesion based on the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).
Protocol for Contact Angle Measurement
3.1. Materials:
-
Coated substrate
-
Contact angle goniometer
-
High-purity deionized water
3.2. Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Repeat the measurement at several different locations on the surface to ensure consistency. A higher contact angle indicates greater hydrophobicity.
Protocol for FTIR Analysis
4.1. Materials:
-
Coated substrate (suitable for FTIR analysis, e.g., silicon wafer)
-
FTIR spectrometer with an appropriate detector (e.g., MCT)
4.2. Procedure:
-
Obtain a background spectrum of an uncoated, clean substrate.
-
Place the coated substrate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum of the coated substrate over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Subtract the background spectrum of the uncoated substrate from the spectrum of the coated substrate.
-
Analyze the resulting spectrum for characteristic peaks. Look for the appearance of strong Si-O-Si stretching bands (typically in the 1000-1100 cm⁻¹ region) which indicate the formation of the siloxane network.
Visualizations
Caption: Solvent choice impacts coating stability.
Caption: Troubleshooting workflow for coating defects.
Technical Support Center: Catalyst Selection for Trichlorocyclopentylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of trichlorocyclopentylsilane via the hydrosilylation of cyclopentadiene with trichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the hydrosilylation of cyclopentadiene with trichlorosilane. Platinum-based catalysts are the most widely used due to their high activity and efficiency.[1][2][3] Common choices include:
-
Speier's Catalyst (H₂PtCl₆): A well-established and effective catalyst for hydrosilylation reactions.[1][2]
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): Known for its high activity at low temperatures and good solubility in common reaction media.[2][4]
-
Palladium-based Catalysts: Chiral Palladium complexes have also been studied for the asymmetric hydrosilylation of dienes and may offer advantages in controlling stereoselectivity.[5]
Q2: What are the typical reaction conditions for this synthesis?
A2: While specific conditions can vary, a general starting point for the reaction involves mixing equimolar amounts of cyclopentadiene and trichlorosilane in the presence of a catalytic amount of a platinum catalyst. The reaction is often conducted in a pressurized vessel at temperatures above the boiling point of the reactant mixture to ensure the reaction proceeds efficiently.[6]
Q3: What kind of yields can I expect?
A3: With an optimized process, it is possible to achieve high yields of this compound. For a similar reaction using cyclopentene, yields of 90% or higher have been reported with a chlorine-deficient chloroplatinic acid catalyst.[6] However, yields can be significantly impacted by the choice of catalyst, reaction conditions, and the purity of the starting materials.
Q4: What are the potential side reactions?
A4: Hydrosilylation of dienes like cyclopentadiene can be accompanied by several side reactions, including:
-
Isomerization of the double bond: The catalyst can promote the migration of the double bond in the cyclopentenylsilane product.
-
Oligomerization/Polymerization of Cyclopentadiene: Cyclopentadiene can readily undergo Diels-Alder dimerization to dicyclopentadiene, especially at room temperature. This can reduce the concentration of the desired reactant.
-
Dehydrogenative Silylation: This can lead to the formation of unsaturated silanes and hydrogen gas.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The platinum catalyst may have degraded due to exposure to air, moisture, or impurities. | • Use a fresh batch of catalyst.• Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | • Gradually increase the reaction temperature. For the related reaction with cyclopentene, heating in a pressurized vessel is effective.[6] | |
| Inhibitors Present: Trace impurities in the reactants or solvent can poison the catalyst. | • Purify the cyclopentadiene and trichlorosilane before use. Cyclopentadiene should be freshly cracked from dicyclopentadiene immediately before the reaction.• Use high-purity, anhydrous solvents. | |
| Formation of a White Precipitate (Polymer) | Cyclopentadiene Polymerization: Cyclopentadiene readily polymerizes, especially in the presence of Lewis acids or at elevated temperatures. | • Use freshly cracked cyclopentadiene.• Add the catalyst to the reaction mixture at a low temperature before heating.• Optimize the reaction time to minimize polymerization. |
| Low Selectivity (Multiple Products Observed) | Isomerization Side Reactions: The catalyst may be promoting isomerization of the product. | • Screen different catalysts. Palladium-based catalysts may offer different selectivity profiles compared to platinum.[5]• Optimize the reaction temperature and time; lower temperatures may favor the desired product. |
| 1,2- vs. 1,4-Addition: Hydrosilylation of a conjugated diene can result in different addition products. | • The choice of catalyst and ligands can influence the regioselectivity of the addition.[5] Experiment with different catalyst systems. | |
| Difficulty in Product Purification | Formation of High-Boiling Byproducts: Oligomerization or other side reactions can lead to byproducts that are difficult to separate from the desired product. | • Optimize reaction conditions to minimize byproduct formation.• Employ fractional distillation under reduced pressure for purification. |
Data Presentation
Table 1: Comparison of Common Catalysts for Alkene Hydrosilylation with Trichlorosilane
Note: The following data is representative of catalyst performance in similar alkene hydrosilylation reactions and may not directly reflect the results for the synthesis of this compound. Experimental optimization is recommended.
| Catalyst | Typical Loading (mol%) | Reaction Temperature (°C) | Key Advantages | Potential Drawbacks |
| Speier's Catalyst (H₂PtCl₆) | 10⁻⁴ - 10⁻⁵ | 25 - 100 | Readily available, effective for a wide range of alkenes.[1] | May require an induction period, potential for side reactions at higher temperatures.[4] |
| Karstedt's Catalyst | 10⁻⁵ - 10⁻⁶ | 20 - 80 | High activity at low temperatures, good solubility.[4] | Can be sensitive to inhibitors. |
| Palladium-MOP Ligand | 0.1 - 1 | 25 - 60 | High regioselectivity for some alkenes.[5] | May have lower activity than platinum catalysts. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis using cyclopentene and should be optimized for cyclopentadiene.[6]
-
Preparation of Reactants:
-
Freshly crack dicyclopentadiene by heating to its boiling point and collecting the cyclopentadiene monomer. Keep the monomer chilled to prevent re-dimerization.
-
Ensure trichlorosilane is of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a clean, dry, and inerted high-pressure reactor, add an equimolar amount of freshly cracked cyclopentadiene and trichlorosilane.
-
Add the platinum catalyst (e.g., a chlorine-deficient chloroplatinic acid catalyst, ~10-50 ppm relative to the reactants) to the mixture.
-
-
Reaction Conditions:
-
Seal the reactor and heat the mixture to a temperature above the boiling points of the reactants (e.g., 100-150 °C).
-
Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by the consumption of starting materials), cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the crude product to a distillation apparatus.
-
Purify the this compound by fractional distillation under reduced pressure.
-
Mandatory Visualizations
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificspectator.com [scientificspectator.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0460589A1 - Method for the preparation of cyclopentyl Trichlorosilane - Google Patents [patents.google.com]
Technical Support Center: Trichlorocyclopentylsilane (TCPS) Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing defects in Trichlorocyclopentylsilane (TCPS) films.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPS) and why is it used for surface modification?
This compound (TCPS) is an organosilane compound used to form self-assembled monolayers (SAMs) on various substrates. Its trichlorosilyl group reacts with hydroxyl (-OH) groups present on surfaces like silicon wafers, glass, and metal oxides, forming stable covalent siloxane (Si-O-Si) bonds. The cyclopentyl headgroup creates a hydrophobic, well-defined surface. These films are utilized to control surface energy, reduce adhesion, and provide a chemically inert barrier.
Q2: What are the most common defects observed in TCPS films?
Common defects include pinholes, haze or cloudiness, and non-uniform coverage.[1] Pinholes are microscopic voids in the film, often caused by particulate contamination or incomplete monolayer formation.[2] Haze can result from uncontrolled polymerization of TCPS in solution or on the surface, often due to excessive moisture. Non-uniformity may appear as variations in film thickness or surface energy across the substrate.
Q3: How critical is environmental humidity during the TCPS deposition process?
Environmental humidity is a critical parameter. The reaction of trichlorosilanes with surface hydroxyl groups is sensitive to the presence of water. While a thin layer of adsorbed water on the substrate is necessary for the initial hydrolysis of the TCPS, excessive moisture in the deposition environment (solvent or atmosphere) can lead to premature hydrolysis and polymerization of TCPS in solution. This results in the formation of aggregates that deposit on the surface, leading to a hazy, rough, and disordered film instead of a uniform monolayer.
Q4: What are the key stages of a successful TCPS film deposition process?
A successful deposition process involves four key stages:
-
Substrate Preparation: Thorough cleaning and hydroxylation of the substrate surface to ensure a high density of reactive -OH groups.
-
TCPS Solution Preparation: Preparation of a dilute TCPS solution in an anhydrous solvent to prevent premature hydrolysis.
-
Film Deposition: Immersion of the substrate in the TCPS solution for a controlled period to allow for the self-assembly of the monolayer.
-
Post-Deposition Treatment: Rinsing to remove physisorbed molecules and curing to enhance the cross-linking and stability of the film.
Q5: What characterization techniques can be used to assess the quality of TCPS films?
Several techniques can be employed to evaluate the quality of TCPS films:
-
Contact Angle Goniometry: To measure the hydrophobicity of the surface, which indicates the presence and general quality of the TCPS film.[3][4]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, identify defects like pinholes and aggregates, and measure surface roughness.[5][6]
-
Ellipsometry: To measure the thickness of the deposited film, which should correspond to the length of the TCPS molecule for a monolayer.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the chemical bonding of the silane to the substrate.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deposition of TCPS films.
| Problem | Potential Causes | Recommended Solutions |
| Hazy or Cloudy Film | 1. Excessive moisture in the solvent or deposition environment. 2. TCPS solution is too concentrated. 3. Deposition time is too long, leading to multilayer formation. | 1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box). 2. Reduce the concentration of the TCPS solution. 3. Decrease the deposition time. |
| Pinholes in the Film | 1. Particulate contamination on the substrate surface.[2] 2. Incomplete cleaning and hydroxylation of the substrate. 3. Insufficient TCPS concentration or deposition time. | 1. Ensure a clean deposition environment and thoroughly clean the substrate prior to use.[2] 2. Optimize the substrate cleaning and activation procedure to maximize surface hydroxyl groups. 3. Increase the TCPS concentration or deposition time. |
| Poor Hydrophobicity (Low Water Contact Angle) | 1. Incomplete or disordered monolayer formation. 2. Insufficient curing after deposition. 3. Contamination of the surface after deposition. | 1. Optimize deposition parameters (concentration, time, temperature). 2. Ensure proper curing to promote cross-linking of the silane molecules. 3. Handle the coated substrates with clean tools and store them in a clean, dry environment. |
| Film Delamination or Poor Adhesion | 1. Inadequate substrate cleaning, leaving a barrier layer. 2. Insufficient density of hydroxyl groups on the substrate surface. 3. Incomplete removal of physisorbed TCPS molecules after deposition. | 1. Implement a more rigorous substrate cleaning protocol. 2. Use a surface activation method (e.g., oxygen plasma or piranha solution) to generate more hydroxyl groups. 3. Thoroughly rinse the substrate with fresh solvent after deposition. |
| Inconsistent Results Between Experiments | 1. Variations in environmental humidity and temperature. 2. Inconsistent substrate quality or preparation. 3. Degradation of the TCPS precursor due to improper storage. | 1. Control the deposition environment (temperature and humidity). 2. Standardize the substrate cleaning and preparation protocol. 3. Store TCPS under an inert atmosphere and away from moisture. |
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point for the deposition of TCPS films. Optimal parameters may vary depending on the specific substrate, equipment, and desired film properties. It is recommended to perform a systematic optimization of these parameters.
Protocol 1: Substrate Preparation (Silicon Wafer or Glass)
-
Solvent Cleaning:
-
Sonicate the substrate in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Option A: Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment):
-
Immerse the cleaned substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Option B: Oxygen Plasma Treatment:
-
Place the cleaned substrate in a plasma cleaner.
-
Expose the substrate to oxygen plasma for 3-5 minutes.
-
-
-
Final Rinse and Dry:
-
Rinse the activated substrate with DI water and then with a high-purity solvent (e.g., ethanol or the solvent to be used for deposition).
-
Dry the substrate thoroughly with a stream of dry nitrogen gas.
-
Use the substrate immediately for TCPS deposition.
-
Protocol 2: TCPS Film Deposition (Solution Phase)
-
Solution Preparation (in a low-humidity environment):
-
Prepare a dilute solution of TCPS in an anhydrous solvent (e.g., toluene or hexane). A typical starting concentration range is 1-10 mM.
-
-
Deposition:
-
Immerse the freshly prepared substrate in the TCPS solution.
-
Allow the deposition to proceed for a specified duration. A typical starting range is 30-120 minutes.
-
The deposition is typically carried out at room temperature.
-
-
Rinsing:
-
Remove the substrate from the TCPS solution.
-
Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) molecules.
-
-
Curing:
-
Dry the rinsed substrate with a stream of dry nitrogen gas.
-
Cure the coated substrate in an oven at a specified temperature and duration. A typical starting point is 110-120°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network.
-
Quantitative Data Summary
Disclaimer: The following table provides representative data for alkyltrichlorosilane SAMs. The actual values for TCPS may vary and should be determined experimentally.
| Parameter | Typical Range | Effect on Film Quality |
| TCPS Concentration | 1 - 10 mM | Higher concentrations can lead to faster monolayer formation but also increase the risk of multilayer/aggregate formation. |
| Deposition Time | 30 - 120 minutes | Longer times can improve monolayer packing and coverage, but excessive time may lead to multilayer formation. |
| Deposition Temperature | 20 - 40 °C | Higher temperatures can accelerate the reaction but may also increase the rate of undesirable side reactions if moisture is present. |
| Curing Temperature | 110 - 120 °C | Promotes cross-linking and improves the stability and durability of the film. |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking of the monolayer. |
| Expected Water Contact Angle | > 90° | A high contact angle is indicative of a well-formed, hydrophobic TCPS monolayer. |
| Expected Film Thickness | ~0.7 - 1.0 nm | Should be on the order of the molecular length of TCPS for a monolayer. |
Visualizations
Experimental Workflow for TCPS Film Deposition
Caption: Workflow for solution-phase deposition of this compound films.
Troubleshooting Logic for Common TCPS Film Defects
Caption: Logical relationships for troubleshooting common defects in TCPS films.
References
- 1. msesupplies.com [msesupplies.com]
- 2. mdpi.com [mdpi.com]
- 3. measurlabs.com [measurlabs.com]
- 4. research.aalto.fi [research.aalto.fi]
- 5. azooptics.com [azooptics.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 8. researchgate.net [researchgate.net]
- 9. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Silane Coupling Agents: Profiling Trichlorocyclopentylsilane Against Industry Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate silane coupling agent is a critical step in ensuring the integrity and performance of composite materials, surface modifications, and drug delivery systems. This guide provides a detailed comparison of Trichlorocyclopentylsilane with other commonly used silane coupling agents, supported by available data and experimental protocols.
While direct comparative performance data for this compound is limited in publicly accessible literature, this guide offers a comprehensive overview of its known properties alongside the well-documented performance of other silane families. This allows for an informed, albeit indirect, comparison to aid in material selection and experimental design.
General Mechanism of Silane Coupling Agents
Silane coupling agents act as molecular bridges between inorganic substrates (like glass, silica, or metal oxides) and organic polymers.[1] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, is key to their functionality.[2][3] The general mechanism involves the hydrolysis of the alkoxy groups on the silicon atom to form silanols, which then condense with hydroxyl groups on the inorganic surface to form stable siloxane bonds. The organofunctional group extends away from the surface and interacts with the polymer matrix, enhancing adhesion and improving the overall properties of the composite material.[4][5]
Caption: General mechanism of silane coupling agents.
Profile: this compound
This compound is an organosilicon compound featuring a cyclopentyl group attached to a silicon atom with three chlorine atoms.[6] Its primary applications lie in surface modification to enhance hydrophobicity and in the synthesis of silicone polymers.[6] The cyclopentyl group provides a bulky, hydrophobic character to the modified surface.
Known Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl₃Si | [7] |
| Molecular Weight | 203.57 g/mol | [7] |
| Boiling Point | 178-179 °C | [7] |
| Density | 1.226 g/mL | [7] |
| Refractive Index | 1.4705 | [7] |
The trichloro- functionality of this silane suggests high reactivity towards hydrolysis, potentially leading to rapid formation of silanols and subsequent bonding to substrates. However, the lack of a specific organofunctional group (like amino, epoxy, or vinyl) means its interaction with a polymer matrix would be primarily based on weaker van der Waals forces or physical entanglement, rather than covalent bonding. This positions this compound more as a surface modifier for altering properties like wettability and less as a true adhesion promoter for composite materials.
Comparison with Other Silane Coupling Agents
Commonly used silane coupling agents are categorized by their organofunctional group. The choice of silane is dictated by the type of polymer matrix to ensure optimal reactivity and compatibility.[8]
Amino Silanes (e.g., 3-Aminopropyltriethoxysilane - APTES)
Amino silanes are widely used with epoxy, phenolic, and other thermosetting resins.[8][9] The amino group can react with the resin, leading to strong covalent bonds at the interface.[2]
Epoxy Silanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS)
Epoxy silanes are compatible with epoxy, polyester, and other resins containing hydroxyl or carboxyl groups.[3][9] The epoxy ring can open and react with the polymer, enhancing adhesion.[2]
Vinyl Silanes (e.g., Vinyltrimethoxysilane - VTMS)
Vinyl silanes are primarily used in crosslinking polyethylene (PEX) and in composites with peroxide-cured rubbers. The vinyl group can participate in free-radical polymerization.
Performance Data of Common Silane Coupling Agents
The following table summarizes typical performance data for various silane coupling agents from available literature. It is important to note that performance is highly dependent on the specific substrate, polymer, and processing conditions.
| Silane Type | Test | Result | Reference |
| Amino Silane (APTES) | Adhesion Strength (Epoxy on Glass) | Significant improvement over untreated glass | [10] |
| Epoxy Silane (GPTMS) | Adhesion Strength (Epoxy on Glass) | Enhanced bond strength | [2] |
| Amino Silane | Hydrolytic Stability | Can form unstable multilayers from toluene, more stable from aqueous solutions.[11] | |
| Various Silanes | Surface Energy Modification | Can significantly increase the polar component of surface energy.[12] | |
| Amino Silanes | Mechanical Properties (Epoxy Composite) | Increased elastic modulus, shear modulus, and volume modulus.[13] |
Experimental Protocols
General Protocol for Silane Treatment of a Surface
This protocol provides a general guideline for applying a silane coupling agent to a substrate for evaluation.
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonicating in a detergent solution, followed by rinsing with deionized water and a solvent like ethanol or acetone.[14]
-
Surface Activation (Optional but Recommended): For siliceous substrates, activating the surface to generate hydroxyl groups can improve silane bonding. This can be done using a plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution).[14][15]
-
Silane Solution Preparation: Prepare a dilute solution of the silane (typically 0.1-2% v/v) in an appropriate solvent. For alkoxysilanes, a mixture of alcohol and water is common to facilitate hydrolysis.[14][16] The pH of the solution may need to be adjusted to optimize hydrolysis.[16]
-
Silanization: Immerse the cleaned and activated substrate in the silane solution for a specific duration (e.g., 20 minutes to 24 hours, depending on the silane and desired coverage).[14][17]
-
Rinsing: After immersion, rinse the substrate with the solvent to remove excess, unreacted silane.[14]
-
Curing: Cure the silane layer by heating in an oven (e.g., at 110 °C for at least an hour) to promote the condensation reaction and form stable siloxane bonds.[14]
Experimental Workflow for Evaluating Silane Performance
Caption: A typical experimental workflow for evaluating silane performance.
Conclusion
This compound serves as a reactive intermediate for synthesizing silicone polymers and modifying surfaces to be more hydrophobic.[6] Its utility as a direct coupling agent in composites is likely limited by the absence of an organofunctional group that can form strong bonds with a polymer matrix. In contrast, aminosilanes, epoxysilanes, and vinylsilanes are designed with specific functionalities to chemically bond with various polymer systems, leading to significant improvements in adhesion and mechanical properties.[2][9]
For researchers and developers, the choice of a silane coupling agent should be guided by the specific polymer system and the desired performance characteristics. While this compound is a valuable tool for surface energy modification, for applications requiring robust adhesion and enhanced composite strength, traditional organofunctional silanes with proven performance data are generally recommended. Further experimental investigation is warranted to directly compare the performance of this compound-modified surfaces with those treated with other silanes in specific applications.
References
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. dakenchem.com [dakenchem.com]
- 5. chemsilicone.com [chemsilicone.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Cyclopentyltrichlorosilane, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. Amino Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dataphysics-instruments.com [dataphysics-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 15. surfmods.jp [surfmods.jp]
- 16. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 17. louis.uah.edu [louis.uah.edu]
A Comparative Guide to Surface Modification: Trichlorocyclopentylsilane vs. (3-Aminopropyl)triethoxysilane (APTES)
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely tailor the surface properties of materials is a cornerstone of modern science, enabling advancements in fields ranging from biosensors to targeted drug delivery. Silanization, the process of grafting silane molecules onto a substrate, is a powerful and versatile technique for this purpose. This guide provides an objective comparison between two distinct types of silanes: Trichlorocyclopentylsilane, a non-functionalized alkylsilane, and (3-Aminopropyl)triethoxysilane (APTES), a widely-used amino-functionalized alkoxysilane.
The choice between these agents fundamentally depends on the desired surface functionality. This compound is used to create inert, hydrophobic surfaces, while APTES introduces reactive primary amine groups, rendering the surface hydrophilic and ready for subsequent bioconjugation or functionalization.
Chemical Properties and Reaction Mechanisms
The core difference in the application of these two silanes stems from their molecular structure: the reactive headgroup (trichlorosilyl vs. triethoxysilyl) and the terminal functional group (cyclopentyl vs. aminopropyl).
-
(3-Aminopropyl)triethoxysilane (APTES) possesses three hydrolyzable ethoxy groups. In the presence of trace amounts of water, these groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate (like silica, glass, or metal oxides) and with each other to form a stable, cross-linked polysiloxane network covalently bonded to the surface.[1][2] The terminal aminopropyl group provides a reactive handle for immobilizing biomolecules, making it invaluable for biosensors and drug delivery applications.[3][4]
-
This compound features a trichlorosilyl group, which is significantly more reactive towards water than the ethoxy groups of APTES.[5] This high reactivity necessitates stringent anhydrous conditions during deposition to prevent premature polymerization in solution. The reaction byproduct is corrosive hydrochloric acid (HCl), which must be considered when working with sensitive substrates.[5] The terminal cyclopentyl group is a non-polar, bulky alkyl group that renders the modified surface hydrophobic (water-repellent) and chemically inert.[6][7]
Performance Characteristics
The resulting surface properties differ significantly, as demonstrated by quantitative measures like water contact angle and layer thickness.
| Property | This compound (Alkyltrichlorosilane) | (3-Aminopropyl)triethoxysilane (APTES) |
| Surface Functionality | Inert, Non-polar Alkyl (Cyclopentyl) | Reactive Primary Amine (-NH₂) |
| Wettability | Hydrophobic | Hydrophilic |
| Water Contact Angle | High (>90°, typically 95-111° for alkylsilanes)[8][9] | Moderate (Varies, ~38-68°)[10][11] |
| Layer Formation | Typically forms self-assembled monolayers (SAMs) | Can form monolayers or multilayers depending on conditions[10][12] |
| Typical Monolayer Thickness | ~0.5 - 1.0 nm | ~0.5 - 1.0 nm[10] |
| Hydrolytic Stability | Generally high, but dependent on layer quality | Can be unstable; amine group can catalyze hydrolysis of siloxane bonds[12][13] |
| Reactivity | High (Si-Cl bonds) | Moderate (Si-OEt bonds) |
| Byproducts | Hydrochloric Acid (HCl) | Ethanol (EtOH) |
Experimental Protocols
Achieving a uniform and stable silane layer requires careful control over the experimental conditions. The general workflow involves substrate preparation, silane deposition, and post-deposition curing.
Protocol 1: (3-Aminopropyl)triethoxysilane (APTES) Deposition (Solution-Phase)
This protocol is adapted from methods known to produce stable APTES layers.[10][11]
-
Substrate Preparation:
-
Clean substrates (e.g., glass slides, silicon wafers) by sonicating in acetone, followed by ethanol, and finally deionized water (5-10 minutes each).
-
Activate the surface to generate hydroxyl groups. This can be done using an oxygen plasma cleaner (5 minutes) or by immersion in a piranha solution (H₂SO₄/H₂O₂ mixture - Caution: Extremely corrosive and reactive ) for 30 minutes, followed by extensive rinsing with deionized water.
-
Dry the substrates thoroughly in an oven at 110-120°C for at least 30 minutes and cool to room temperature in a desiccator.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of APTES in an appropriate solvent. For more stable layers, an aqueous solution (e.g., 95% ethanol, 5% water) is often preferred over anhydrous toluene.[11]
-
Immerse the cleaned, dry substrates in the APTES solution.
-
Incubate for 30-60 minutes at room temperature. Gentle agitation can improve uniformity.
-
-
Post-Deposition Treatment:
-
Remove substrates from the solution and rinse thoroughly with the solvent used for deposition (e.g., ethanol) to remove excess, physically adsorbed silane.
-
Follow with a rinse in deionized water.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
Store the modified substrates in a clean, dry, and inert environment.
-
Protocol 2: this compound Deposition (Vapor-Phase)
Due to the high reactivity of chlorosilanes, vapor-phase deposition under anhydrous conditions is often preferred to achieve a uniform monolayer.[5]
-
Substrate Preparation:
-
Follow the same cleaning and activation/hydroxylation steps as for APTES (Protocol 1, Step 1). It is critical that the substrate is perfectly dry before proceeding.
-
-
Silanization (Vapor Deposition):
-
Place the activated substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few drops (e.g., 50-100 µL) of this compound inside the desiccator, ensuring it will not spill.
-
Evacuate the desiccator to a low pressure to promote vaporization of the silane.
-
Leave the substrates exposed to the silane vapor for several hours (e.g., 2-12 hours) at room temperature. The exact time depends on the specific silane and desired surface coverage.
-
-
Post-Deposition Treatment:
-
Vent the desiccator carefully, preferably in a fume hood.
-
Remove the substrates and rinse them with an anhydrous solvent like toluene or hexane to remove any physisorbed silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store in a desiccator to protect the hydrophobic surface from contamination.
-
Surface Characterization
Verifying the success and quality of the surface modification is a critical step. Several analytical techniques are commonly employed.
| Characterization Technique | Information Provided |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity), confirming the presence of the non-polar cyclopentyl or polar amine groups.[9][11] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of Silicon (Si), Nitrogen (N for APTES), and Carbon (C).[10] |
| Atomic Force Microscopy (AFM) | Images the surface topography and measures roughness, providing insight into the uniformity and morphology of the silane layer.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present on the surface, confirming the grafting of the silane and the presence of specific functional groups (e.g., N-H bends for APTES).[4][14] |
| Ellipsometry | Measures the thickness of the deposited silane layer with high precision.[10][12] |
Applications in Drug Development and Research
The distinct properties of surfaces modified with these silanes lend them to different applications.
-
(3-Aminopropyl)triethoxysilane (APTES):
-
Biosensor Development: The primary amine groups serve as anchor points for the covalent immobilization of antibodies, enzymes, or nucleic acids.[10]
-
Drug Delivery: Used to functionalize nanoparticles (e.g., silica, iron oxide) to facilitate drug loading or targeting ligand attachment.[3][4]
-
Cell Culture Surfaces: Modifying surfaces to promote cell adhesion and growth.
-
Chromatography: Creating functionalized stationary phases for separation sciences.
-
-
This compound:
-
Creating Hydrophobic Barriers: Useful in microfluidic devices to control fluid flow and prevent wetting of certain areas.
-
Passivation of Surfaces: Creates an inert surface to prevent non-specific binding of proteins or other biomolecules, which is crucial for reducing background noise in diagnostic assays.[15]
-
Encapsulation of Hydrophobic Drugs: Hydrophobic surfaces can be used in the development of carriers for water-insoluble drugs.[16]
-
Reference/Control Surfaces: Provides a well-defined hydrophobic surface to serve as a negative control in experiments studying biomolecular interactions.
-
Conclusion
This compound and (3-Aminopropyl)triethoxysilane represent two ends of the functional spectrum in surface silanization. APTES is the reagent of choice for creating a reactive, hydrophilic surface primed for the attachment of biological molecules, making it a workhorse in biotechnology and drug development. In contrast, this compound provides a robust method for generating inert, hydrophobic surfaces, essential for applications requiring surface passivation, controlled wettability, and prevention of non-specific interactions. The selection between a highly reactive chlorosilane and a more manageable alkoxysilane also depends on the sensitivity of the substrate and the required process control, with chlorosilanes demanding more stringent handling conditions.[5] A thorough understanding of their distinct chemical properties and reaction mechanisms is paramount for researchers and scientists to effectively harness their potential in advancing material science and pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. dakenchem.com [dakenchem.com]
- 16. mdpi.com [mdpi.com]
Validation of Trichlorocyclopentylsilane purity by titration methods
A Comparative Guide to the Validation of Trichlorocyclopentylsilane Purity by Titration and Other Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like this compound is paramount for reproducible and reliable results. This guide provides an objective comparison of titration-based methods with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and data presentation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary methods used to determine the purity of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Precision | Limit of Detection |
| Hydrolyzable Chlorine Titration | Reaction of hydrolyzable chlorine with a reagent to produce HCl, followed by acid-base or potentiometric titration. | Total hydrolyzable chlorine content, which is a direct measure of the active ingredient's purity. | Cost-effective, simple instrumentation, accurate for determining the main component. | Not specific for the parent compound; other reactive chlorine-containing impurities can interfere. Does not identify individual impurities. | RSD < 1% | ~0.01% |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary and a mobile phase.[1] | Identification and quantification of volatile impurities. | High sensitivity and selectivity for individual impurities.[1] Capable of detecting trace-level contaminants. | Requires more expensive equipment and skilled operators. The compound must be volatile and thermally stable. | RSD < 5% | ppm level |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Structural confirmation and quantification of the main component and proton-containing impurities. | Provides detailed structural information. Can be used for quantification without a specific standard for the impurity if a certified internal standard is used. Non-destructive. | Lower sensitivity compared to GC. Complex spectra can be difficult to interpret. Requires expensive instrumentation. | RSD < 2% | ~0.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrolyzable Chlorine Titration (Argentometric)
This method determines the purity of this compound by quantifying the amount of chlorine that is readily hydrolyzed. The resulting hydrochloric acid is titrated with a standardized solution of silver nitrate.
Apparatus:
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Potentiometer with a silver electrode or a pH meter with a silver-silver chloride combination electrode
Reagents:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution
-
Isopropanol, reagent grade
-
Toluene, reagent grade
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of isopropanol and 50 mL of toluene to the flask.
-
Add 5 mL of deionized water and stir the mixture vigorously for 15 minutes to ensure complete hydrolysis of the trichlorosilyl group.
-
Place the flask on the magnetic stirrer and immerse the silver electrode into the solution.
-
Titrate the solution with the standardized 0.1 N AgNO₃ solution. Record the volume of titrant added and the corresponding potential readings.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using the same quantities of reagents but without the this compound sample.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Where:
-
V_sample = volume of AgNO₃ solution used for the sample titration (mL)
-
V_blank = volume of AgNO₃ solution used for the blank titration (mL)
-
N_AgNO3 = Normality of the AgNO₃ solution
-
MW_TCS = Molecular weight of this compound (217.58 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 3 accounts for the three hydrolyzable chlorine atoms per molecule of this compound.
Gas Chromatography (GC) Analysis
GC is used to separate and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).[1]
-
Capillary column suitable for chlorosilane analysis (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane).
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
Procedure:
-
Prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Inject the sample into the GC.
-
Identify the peaks corresponding to this compound and any impurities based on their retention times.
-
The purity can be estimated by the area percentage method, assuming that all components have a similar response factor in the detector.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides structural confirmation and can be used for quantitative analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the this compound and the internal standard.
Calculation of Purity: The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of a known signal from the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship between analytical methods and the information they provide.
References
Cross-linking density analysis of Trichlorocyclopentylsilane polymers
An Objective Guide to Cross-linking Density Analysis of Silane Polymers
For researchers, scientists, and drug development professionals, understanding and quantifying the cross-linking density of polymers is critical. This property fundamentally dictates a material's mechanical strength, swelling behavior, degradation rate, and drug release kinetics. While this guide focuses on silane-based polymers, exemplified by polydimethylsiloxane (PDMS) due to its extensive characterization and relevance in biomedical applications, the principles and analytical methods discussed are broadly applicable to a wide range of cross-linked polymer systems.
Trichlorocyclopentylsilane is an organosilicon compound that can act as a precursor for silicone polymers. Through hydrolysis and subsequent condensation reactions, it can form cross-linked polysiloxane networks. The cyclopentyl group introduces steric bulk, which can influence the polymer's physical properties, such as thermal stability and solubility. The three chlorine atoms are reactive sites for hydrolysis, leading to the formation of silanol (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) cross-links, creating a three-dimensional network. The extent of this reaction directly determines the cross-linking density of the final polymer.
Comparison of Key Analytical Methods for Cross-linking Density
Several experimental techniques are available to quantify the cross-linking density of a polymer network. The choice of method often depends on the material properties, available equipment, and the desired level of accuracy. The most common methods include swelling tests, rheological analysis, and differential scanning calorimetry.
| Analytical Method | Underlying Principle | Typical Sample Requirements | Illustrative Data for PDMS | Advantages | Disadvantages |
| Swelling Test | Based on the Flory-Rehner theory, which relates the equilibrium swelling of a polymer in a solvent to the density of its cross-links.[1][2] | Cured polymer sample of known dry weight (typically a few milligrams).[2] | Cross-linking Density (mol/cm³): 1 x 10⁻⁴ to 5 x 10⁻⁴. Swelling Ratio in Toluene: 1.2 to 2.5.[2][3] | Low cost, simple procedure, widely used and well-documented.[4] | Time-consuming (can take several days to reach equilibrium), solvent-dependent, indirect measurement.[4] |
| Rheological Analysis (DMA) | Measures the storage modulus (G') in the rubbery plateau region, which is directly proportional to the cross-linking density according to the theory of rubber elasticity.[5][6] | Solid sample (e.g., rectangular bar, thin film) for dynamic mechanical analysis (DMA) or liquid/gel for rotational rheometry.[5][7] | Storage Modulus (G'): 0.1 to 4 MPa. Calculated Mc ( g/mol ): 3,000 to 20,000.[8][9] | Provides direct measurement of mechanical properties, fast, can be performed over a range of temperatures and frequencies.[5] | Requires specialized and expensive equipment, sample geometry can be critical. |
| Differential Scanning Calorimetry (DSC) | Measures the change in heat capacity (ΔCp) at the glass transition temperature (Tg), which can be correlated with the restrictions in chain mobility imposed by cross-links.[5] | Small amount of polymer sample (5-10 mg) in a DSC pan. | ΔCp at Tg can be used to calculate cross-linking density ratios which show good agreement with swelling test results.[5] | Small sample size, relatively fast measurement. | Indirect method, the correlation to absolute cross-linking density is not as direct as other methods.[5] |
Detailed Experimental Protocols
Swelling Test for Cross-linking Density Determination
This protocol is based on the widely used equilibrium swelling method and the Flory-Rehner theory.[2]
Materials:
-
Cured polymer sample (e.g., PDMS)
-
A suitable solvent (e.g., toluene for PDMS)[2]
-
Analytical balance
-
Vials
-
Vacuum oven
Procedure:
-
A small piece of the cross-linked polymer is accurately weighed to obtain its initial dry mass (m_dry).
-
The sample is placed in a vial and immersed in an excess of the chosen solvent (e.g., toluene). The vial is sealed to prevent solvent evaporation.[10]
-
The sample is allowed to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This can take 24 to 72 hours or longer.[2][10] Equilibrium is confirmed when the weight of the swollen sample remains constant over successive measurements.[10]
-
The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is immediately weighed to obtain the swollen mass (m_swollen).
-
The sample is then dried in a vacuum oven until all the solvent has evaporated and a constant weight is achieved. This final dry weight (m_extracted) is recorded.
-
The cross-linking density (ν) and the average molecular weight between cross-links (Mc) are calculated using the Flory-Rehner equations.
Rheological Analysis for Cross-linking Density Determination
This protocol uses a dynamic mechanical analyzer (DMA) or a rheometer to measure the storage modulus.[5]
Materials:
-
Cured polymer sample in a suitable geometry (e.g., a rectangular film of defined dimensions).
-
Rheometer or DMA with a temperature control system.
Procedure:
-
The polymer sample is securely mounted in the grips of the rheometer or DMA.
-
A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain (within the linear viscoelastic region). The temperature range should cover the glass transition and extend into the rubbery plateau region of the material.
-
The storage modulus (G') is recorded as a function of temperature.
-
The value of G' is taken from the rubbery plateau region, which is the relatively flat region of the modulus curve at temperatures well above the glass transition temperature.
-
The cross-linking density (ν) and the average molecular weight between cross-links (Mc) are calculated using the following equation from the theory of rubber elasticity:
-
G' = νRT or G' = ρRT/Mc
-
Where:
-
G' is the storage modulus in the rubbery plateau.
-
ν is the cross-linking density (mol/m³).
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature (in Kelvin) in the rubbery plateau region.
-
ρ is the density of the polymer.
-
Mc is the average molecular weight between cross-links.[5]
-
-
Visualizing Workflows and Chemical Pathways
Caption: Experimental workflow for determining cross-linking density using the swelling test method.
Caption: Experimental workflow for determining cross-linking density using rheological analysis.
Caption: General reaction scheme for hydrosilylation, a common cross-linking mechanism for silicones.
Comparison with Alternative Polymers in Drug Development
For applications in drug delivery and tissue engineering, silane polymers like PDMS are often compared with other biocompatible materials such as biodegradable polyesters and hydrogels.
| Polymer System | Cross-linking Mechanism | Key Performance Characteristics | Typical Applications in Drug Delivery |
| Polydimethylsiloxane (PDMS) | Hydrosilylation (addition reaction) between vinyl and hydride groups, often platinum-catalyzed.[2] | Biocompatible, highly permeable to small molecules, hydrophobic, excellent thermal and oxidative stability.[11] | Long-acting drug delivery implants (e.g., hormonal intrauterine systems), transdermal patches, microfluidic devices for drug screening.[2][11][12] |
| Poly(lactic-co-glycolic acid) (PLGA) | Not typically cross-linked for drug delivery; properties are controlled by molecular weight and lactide:glycolide ratio.[13][14] When cross-linking is desired, chemical cross-linkers can be used.[15] | Biodegradable (degrades by hydrolysis of ester bonds), biocompatible, FDA-approved, tunable degradation rate (weeks to years).[13][16] | Biodegradable microspheres for controlled release of peptides and proteins, tissue engineering scaffolds, resorbable sutures.[13][17] |
| Poly(ethylene glycol) (PEG) Hydrogels | Various methods including photopolymerization of PEG-diacrylates, Michael-type addition, or click chemistry.[18][19] | Highly hydrophilic, high water content, biocompatible, "bio-inert" (resists protein adsorption), tunable pore size and degradation.[20][21] | Encapsulation and delivery of sensitive biologics (proteins, cells), wound healing dressings, space-filling materials in tissue engineering.[18][19][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 8. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 9. eng.usf.edu [eng.usf.edu]
- 10. espublisher.com [espublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLGA - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Organochlorosilane Hydrophobicity for Surface Modification
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Organochlorosilanes are a versatile class of reagents widely used to render hydrophilic surfaces, such as glass and silicon oxides, hydrophobic. This guide provides a comparative study of the hydrophobicity of different organochlorosilanes, supported by experimental data, to aid in the selection of the most suitable agent for specific research applications.
The hydrophobicity imparted by organochlorosilanes is primarily attributed to the organic substituents that orient away from the surface after the silane covalently bonds to the substrate. The nature and size of these organic groups, as well as the number of reactive chloro groups on the silicon atom, play a crucial role in determining the final surface energy and, consequently, the degree of water repellency. This comparison focuses on mono-, di-, and trichlorosilanes with varying alkyl chain lengths.
Quantitative Comparison of Hydrophobicity
The most common metric for quantifying surface hydrophobicity is the static water contact angle (WCA). A higher contact angle indicates a more hydrophobic surface, signifying greater water repellency. The following table summarizes the water contact angles achieved on glass substrates coated with different organochlorosilanes.
| Organochlorosilane | Classification | Organic Substituent(s) | Water Contact Angle (°) |
| Trimethylchlorosilane (TMCS) | Monochlorosilane | Three Methyl groups | ~108 |
| Dimethyldichlorosilane (DMDCS) | Dichlorosilane | Two Methyl groups | Not explicitly found, but used for hydrophobic coatings |
| Dichlorooctamethyltetrasiloxane | Dichlorosilane | Complex siloxane | ~20 - 95[1] |
| Methyltrichlorosilane (MTCS) | Trichlorosilane | One Methyl group | ~74.5 |
| Butyltrichlorosilane (BTCS) | Trichlorosilane | One Butyl group | ~94.2 |
| Dodecyltrichlorosilane (DTCS) | Trichlorosilane | One Dodecyl group | ~104.3 |
| Octadecyltrichlorosilane (ODTS) | Trichlorosilane | One Octadecyl group | ~108 |
Key Observations
From the data presented, a clear trend emerges: the hydrophobicity of the treated surface, as indicated by the water contact angle, increases with the length of the alkyl chain attached to the silicon atom. For instance, within the alkyltrichlorosilane series, the water contact angle increases from 74.5° for methyltrichlorosilane to 108° for octadecyltrichlorosilane. This is because longer alkyl chains are more effective at shielding the polar substrate from water molecules, creating a lower surface energy.
The number of chloro groups also influences the resulting hydrophobic layer. Trichlorosilanes can form a cross-linked polysiloxane network on the surface, which can lead to a more robust and densely packed hydrophobic layer compared to monochlorosilanes. However, as seen with Trimethylchlorosilane (TMCS), a high degree of hydrophobicity can still be achieved with a single reactive site, likely due to the dense packing of the methyl groups.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental procedures are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Silanization of Glass Substrates
This protocol outlines the steps for modifying a glass surface with an organochlorosilane solution.
Materials:
-
Glass slides or coverslips
-
Selected organochlorosilane
-
Anhydrous solvent (e.g., toluene, hexane)
-
Deionized water
-
Ethanol
-
Acetone
-
Nitrogen gas stream
-
Beakers and staining jars
-
Sonicator
-
Oven
Procedure:
-
Cleaning the Substrate:
-
Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, acetone, and finally ethanol, for 15 minutes each.
-
Rinse the slides extensively with deionized water between each solvent wash.
-
Dry the cleaned slides under a stream of nitrogen gas and then bake in an oven at 110°C for at least 1 hour to remove any residual moisture.
-
-
Preparation of Silane Solution:
-
In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a 1-5% (v/v) solution of the desired organochlorosilane in an anhydrous solvent like toluene or hexane. Caution: Organochlorosilanes are corrosive and react violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the organochlorosilane solution for a predetermined time (typically ranging from 30 minutes to 2 hours). The reaction time can be optimized depending on the specific silane and desired surface coverage.
-
After immersion, gently rinse the slides with the anhydrous solvent to remove any excess, unreacted silane.
-
-
Curing:
-
Cure the coated slides by baking them in an oven. The curing temperature and time will depend on the specific organochlorosilane used, but a typical procedure is to bake at 110-120°C for 1 hour. This step promotes the formation of a stable, covalently bonded siloxane layer.
-
-
Final Cleaning:
-
After curing, sonicate the slides in the anhydrous solvent for 5-10 minutes to remove any physisorbed molecules.
-
Rinse the slides with fresh solvent and dry them under a stream of nitrogen. The slides are now ready for hydrophobicity analysis.
-
Protocol 2: Static Sessile Drop Contact Angle Measurement
This protocol describes the method for measuring the water contact angle on the prepared hydrophobic surfaces.
Materials:
-
Contact angle goniometer equipped with a camera and analysis software
-
Microsyringe for dispensing droplets
-
High-purity deionized water
-
Silanized glass substrate
Procedure:
-
Sample Placement:
-
Place the silanized glass substrate on the sample stage of the contact angle goniometer. Ensure the surface is level and free of any dust or contaminants.
-
-
Droplet Deposition:
-
Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate. Avoid any vibrations during this process.
-
-
Image Capture and Analysis:
-
Allow the droplet to equilibrate on the surface for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the accompanying software to analyze the image and determine the contact angle. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to accurately calculate the angle at the three-phase contact point.
-
-
Multiple Measurements:
-
Repeat the measurement at several different locations on the same substrate to ensure the uniformity of the coating and to obtain a statistically significant average contact angle.
-
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental process for comparing the hydrophobicity of different organochlorosilanes.
Caption: Experimental workflow for comparative hydrophobicity study.
References
Assessing the Long-Term Stability of Surface Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface functionalization is a critical parameter that dictates the reliability and performance of a wide array of technologies, from biomedical implants and biosensors to microfluidics and drug delivery systems. This guide provides an objective comparison of common surface functionalization agents, with a focus on assessing their long-term hydrolytic and thermal stability. While specific long-term data for Trichlorocyclopentylsilane is not extensively available in peer-reviewed literature, this guide offers the methodologies and comparative data for other common silanes to enable researchers to effectively assess its stability against established alternatives.
The efficacy of a functionalized surface is intrinsically linked to its ability to maintain its desired chemical and physical properties over time and under operational stress. Degradation of the functional layer can lead to a loss of performance, device failure, and in the context of biomedical applications, potential adverse biological responses. Therefore, a thorough understanding of the stability of the chosen functionalization chemistry is paramount.
Comparative Stability of Silane-Based Functionalizations
Silane coupling agents are widely used for surface modification due to their ability to form robust covalent bonds with a variety of substrates. The stability of these silane layers is influenced by several factors, including the type of silane, the deposition method, and the environmental conditions. Below is a comparative overview of different classes of silanes.
| Functionalization Agent | Key Stability Characteristics | Advantages | Disadvantages |
| Alkylsilanes (e.g., Octadecyltrichlorosilane) | Generally good thermal and hydrolytic stability. The long alkyl chains can form densely packed, crystalline-like monolayers, enhancing stability. | Forms well-ordered and hydrophobic surfaces. Relatively low cost and widely available. | Susceptible to hydrolysis at the Si-O-substrate bond, especially under harsh pH conditions. |
| Fluoroalkylsilanes (e.g., (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane) | Excellent thermal and chemical stability due to the strength of the C-F bond. Highly hydrophobic and oleophobic. | Superior chemical inertness and low surface energy.[1] Can create highly repellent surfaces. | Higher cost compared to alkylsilanes. Potential environmental concerns associated with fluorinated compounds. |
| Aminosilanes (e.g., (3-Aminopropyl)triethoxysilane) | Stability is highly dependent on deposition conditions and the specific aminosilane used. The amine group can catalyze the hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.[2] | Provides a reactive primary amine group for further covalent immobilization of biomolecules or other functional moieties. | Can be less hydrolytically stable than alkylsilanes. The basicity of the amine can influence surface properties. |
| Dipodal Silanes (e.g., Bis(triethoxysilyl)ethane) | Enhanced hydrolytic stability due to the formation of multiple bonds with the substrate per molecule. This increased connectivity creates a more robust and cross-linked surface layer. | Offers significantly improved resistance to hydrolysis in aggressive aqueous environments compared to conventional monopodal silanes. | May have different packing densities and surface energies compared to their monopodal counterparts. |
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of a functionalized surface, a combination of accelerated aging and surface characterization techniques is employed.
Hydrolytic Stability Testing
Objective: To evaluate the resistance of the functionalized surface to degradation in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare multiple samples of the substrate functionalized with this compound and alternative silanes following a consistent and well-documented protocol.
-
Initial Characterization: Before aging, characterize the pristine surfaces for baseline measurements. Key parameters include:
-
Static Water Contact Angle: To assess surface hydrophobicity.[3][4][5][6][7]
-
Surface Roughness: Using Atomic Force Microscopy (AFM) to quantify surface topography.[8][9][10][11]
-
Chemical Composition: Using X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and confirm the presence of the silane layer.
-
-
Accelerated Aging: Immerse the functionalized samples in a relevant aqueous buffer (e.g., phosphate-buffered saline for biomedical applications) at an elevated temperature (e.g., 50-70°C) to accelerate degradation. Include control samples in a non-degrading environment.
-
Time-Point Analysis: At predefined time intervals (e.g., 1, 7, 14, 30 days), remove a set of samples from the aging environment.
-
Post-Aging Characterization: Rinse the aged samples with deionized water and dry them with a stream of inert gas. Repeat the initial characterization measurements (Contact Angle, AFM, XPS) to quantify changes in surface properties.
-
Data Analysis: Plot the change in contact angle, surface roughness, and elemental composition as a function of aging time to determine the rate of degradation for each functionalization.
Thermal Stability Testing
Objective: To determine the temperature at which the functionalized surface begins to degrade.
Methodology:
-
Sample Preparation: Prepare functionalized substrates as described for hydrolytic stability testing.
-
Thermogravimetric Analysis (TGA): Place a sample of the functionalized material in a TGA instrument.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Continuously monitor the mass of the sample as a function of temperature.
-
Data Analysis: The onset temperature of mass loss indicates the beginning of thermal degradation of the organic functional layer. Compare the degradation temperatures of different silane functionalizations. A higher degradation temperature signifies greater thermal stability.[12]
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for assessing the long-term stability of surface functionalizations.
Caption: A generic signaling pathway for a biosensor where surface stability is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contact angle measurements with liquids consisting of bulky molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silcotek.com [silcotek.com]
- 5. researchgate.net [researchgate.net]
- 6. biolinchina.com [biolinchina.com]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Thermocycling and Surface Treatments on the Surface Roughness and Microhardness of Three Heat-Pressed Ceramics Systems [mdpi.com]
- 10. Surface Roughness and Translucency of Various Translucent Zirconia Ceramics after Hydrothermal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Characteristics of High Translucent Multilayered Dental Zirconia Related to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Trichlorocyclopentylsilane Surface Coverage and Its Alternatives
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a critical parameter in a myriad of applications, from biocompatible coatings on medical implants to the functionalization of biosensors. Organosilanes are frequently employed to modify surface properties, and a quantitative understanding of their surface coverage is paramount for ensuring reproducibility and optimal performance. This guide provides a comparative analysis of Trichlorocyclopentylsilane and alternative organosilanes, focusing on the quantitative assessment of their surface coverage.
While specific quantitative surface coverage data for this compound is not extensively available in publicly accessible literature, this guide will draw comparisons with well-characterized alternatives: Octadecyltrichlorosilane (OTS) and Dichlorodimethylsilane (DCDMS). OTS is a long-chain alkyltrichlorosilane known for forming dense, well-ordered self-assembled monolayers (SAMs), while DCDMS is a smaller, dichlorosilane compound often used for creating hydrophobic coatings. The comparison will be based on available experimental data for these alternatives and will provide detailed experimental protocols for achieving and quantifying surface modification.
Quantitative Comparison of Surface Coverage
The following table summarizes available quantitative data for the surface coverage of Octadecyltrichlorosilane (OTS) and qualitative information for Dichlorodimethylsilane (DCDMS). This data provides a benchmark for estimating the expected surface coverage of this compound.
| Organosilane | Chemical Structure | Substrate | Surface Coverage/Thickness | Analytical Method | Reference |
| This compound | C5H9SiCl3 | Silicon Dioxide | Data not readily available | - | - |
| Octadecyltrichlorosilane (OTS) | CH3(CH2)17SiCl3 | Silicon Dioxide | ~85% coverage; 2.6 ± 0.2 nm thickness | Atomic Force Microscopy (AFM), Ellipsometry | [1][2] |
| Dichlorodimethylsilane (DCDMS) | (CH3)2SiCl2 | Silica Nanoparticles | Qualitative: Forms hydrophobic coatings | Fourier Transform Infrared Spectroscopy (FTIR) | [3] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible surface modifications and accurate quantitative analysis. The following sections outline generalized protocols for surface preparation, silanization, and characterization.
Substrate Preparation
A pristine and well-activated substrate surface is essential for uniform silane deposition. A common substrate for such studies is a silicon wafer with a native oxide layer.
-
Cleaning: The silicon wafer is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. The substrate is immersed in the solution for 30-60 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
Silanization Protocol
This protocol describes the deposition of a silane monolayer from a solution phase. Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.[4]
-
Solution Preparation: A dilute solution of the organosilane (e.g., 1-5 mM this compound, OTS, or DCDMS) is prepared in an anhydrous solvent such as toluene or hexane.
-
Deposition: The cleaned and hydroxylated substrate is immersed in the silane solution in a moisture-free environment (e.g., a glovebox or under an inert atmosphere) for a specified duration, typically ranging from 30 minutes to several hours. The reaction time influences the quality and completeness of the monolayer.
-
Rinsing and Curing: After deposition, the substrate is rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane molecules. The substrate is then cured at an elevated temperature (e.g., 100-120°C) for about one hour to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.
Quantitative Surface Analysis
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, which can be used to quantify surface coverage.[5][6]
-
Principle: XPS involves irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. Each element has a characteristic binding energy, allowing for elemental identification and quantification.
-
Data Acquisition: A survey scan is first performed to identify all the elements present on the surface. High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s, and Cl 2p) are then acquired to determine the chemical states and relative atomic concentrations.
-
Quantification of Coverage: The surface coverage can be estimated by comparing the intensity of the silicon peak from the silane layer with the intensity of the silicon peak from the underlying silicon dioxide substrate. The attenuation of the substrate signal by the silane overlayer can be used to calculate the thickness of the silane film.
QCM-D is a real-time, in-situ technique that can measure the mass and viscoelastic properties of thin films as they form on a sensor surface.[7][8][9]
-
Principle: A quartz crystal sensor oscillates at a specific resonance frequency. When a thin film adsorbs onto the sensor surface, the resonance frequency decreases in proportion to the added mass (Sauerbrey equation for rigid films). The dissipation measurement provides information about the viscoelastic properties (softness or rigidity) of the adsorbed layer.
-
Experimental Setup: A QCM-D sensor coated with silicon dioxide is mounted in a flow cell. A baseline is established by flowing the anhydrous solvent over the sensor.
-
Measurement: The silane solution is then introduced into the flow cell, and the changes in frequency and dissipation are monitored in real-time as the silane molecules adsorb and form a layer on the sensor surface.
-
Data Analysis: The change in frequency is used to calculate the adsorbed mass per unit area, which can then be converted to surface coverage in terms of molecules per unit area. The dissipation data provides insights into the structure and ordering of the silane monolayer.
Visualizations
Experimental Workflow for Quantitative Surface Analysis
Caption: Experimental workflow for surface modification and quantitative analysis.
Comparison of Organosilane Structures
Caption: Comparison of organosilane chemical structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJNANO - Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces | MDPI [mdpi.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Effect of Noise on Determining Ultrathin-Film Parameters from QCM-D Data with the Viscoelastic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolinscientific.com [biolinscientific.com]
Benchmarking Trichlorocyclopentylsilane in Composite Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trichlorocyclopentylsilane and other common silane coupling agents used to enhance the performance of composite materials. While direct, quantitative performance data for this compound in composite applications is limited in publicly available literature, this document outlines its expected role based on its chemical properties and provides a benchmark against well-documented alternatives. The information herein is supported by experimental data from various studies on other silane coupling agents.
The Role of Silane Coupling Agents in Composite Materials
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic reinforcing materials (like glass fibers or mineral fillers) and organic polymer matrices.[1][2] This interfacial bonding is crucial for transferring stress from the weaker polymer matrix to the stronger reinforcement, thereby significantly improving the mechanical properties and durability of the composite material.[1][2] The general mechanism involves the hydrolysis of the silane's alkoxy groups to form reactive silanol groups, which then bond to the hydroxyl groups on the surface of the inorganic substrate. The organofunctional group of the silane reacts with the polymer matrix, completing the bridge.
This compound: An Overview
This compound (C₅H₉Cl₃Si) is an alkyltrichlorosilane characterized by a cyclopentyl group and three reactive chloro groups attached to the silicon atom. The chloro groups are highly susceptible to hydrolysis, forming silanols that can readily bond with inorganic surfaces. The non-polar cyclopentyl group is expected to provide a hydrophobic interface and good compatibility with non-polar polymer matrices. While specific performance data in composites is scarce, its primary applications include surface modification to enhance adhesion and hydrophobicity.
Comparative Performance of Silane Coupling Agents
Due to the lack of specific data for this compound, this section benchmarks the performance of commonly used silane coupling agents: Aminosilanes, Epoxysilanes, and Vinylsilanes. These alternatives have been extensively studied and provide a good baseline for understanding the potential performance of different silane functionalities.
Data Presentation
The following tables summarize the quantitative data on the effect of different silane coupling agents on the mechanical and thermal properties of composite materials.
Table 1: Comparison of Mechanical Properties of Silane-Treated Composites
| Silane Coupling Agent | Composite System | Test Method | Property | Improvement over Untreated (%) | Reference |
| Aminopropyltriethoxysilane (APTES) | Glass Fiber/Epoxy | ILSS | Interlaminar Shear Strength | Comparable to commercial SGF | [3] |
| Aminopropyltriethoxysilane (APTES) | Glass Fiber/Epoxy | Flexural Strength | Flexural Strength | Comparable to commercial SGF | [3] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Nano-SiO₂/Epoxy | Thermal Decomposition | Thermal Stability | Increased by ~75 °C | [4] |
| Vinyltrimethoxysilane (VTMS) | Woodflour/Polypropylene | Tensile Strength | Tensile Strength | Significant improvement | [5] |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium/Resin Composite | Shear Bond Strength | Shear Bond Strength | 14.8 ± 3.8 MPa | [6] |
| 3-Methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium/Resin Composite | Shear Bond Strength | Shear Bond Strength | 14.2 ± 5.8 MPa | [6] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium/Resin Composite | Shear Bond Strength | Shear Bond Strength | 7.5 ± 1.9 MPa | [6] |
Table 2: Comparison of Thermal Properties of Silane-Treated Composites
| Silane Coupling Agent | Composite System | Test Method | Property | Observation | Reference |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Nano-SiO₂/Epoxy | TGA | Thermal Decomposition Temperature | Increased by nearly 75 °C | [4] |
| Aminopropyltriethoxysilane (APTES) | Silica/Epoxy | TGA | Thermal Stability | Improved thermal stability | [3][4] |
| Aminosilane-based sizing | Glass Fiber/Epoxy | TGA | Thermal Stability | S6 formulation showed best thermal stability | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.
Surface Treatment of Reinforcement
Objective: To apply the silane coupling agent to the surface of the inorganic reinforcement (e.g., glass fibers, silica particles).
General Protocol:
-
Pre-treatment: The reinforcement material is first cleaned to remove any surface impurities and to generate hydroxyl groups. This can be achieved by heat treatment or acid washing. For example, glass fibers can be heat-cleaned to burn off any sizing agents.[7]
-
Silane Solution Preparation: A dilute solution of the silane coupling agent (typically 0.5-2.0% by weight) is prepared in an appropriate solvent, usually a water/alcohol mixture. The pH of the solution is often adjusted to promote hydrolysis of the silane.
-
Application: The reinforcement is immersed in the silane solution for a specific duration.
-
Drying/Curing: The treated reinforcement is then dried and cured, typically in an oven at a specific temperature and time, to promote the condensation reaction between the silanol groups and the substrate surface. For instance, drying for 30 minutes at 105°C.[7]
Mechanical Testing
1. Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of the composite material, such as tensile strength, tensile modulus, and elongation at break.
Protocol:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the composite material according to the dimensions specified in ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity before testing.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until failure.
-
Data Acquisition: The load and elongation are recorded throughout the test to generate a stress-strain curve.
-
Calculation: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
2. Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of the composite material, such as flexural strength and flexural modulus.
Protocol:
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity.
-
Testing: A three-point or four-point bending test is performed using a universal testing machine. The load is applied to the center of the specimen at a constant rate of crosshead movement.
-
Data Acquisition: The load and deflection are recorded until the specimen fractures or reaches a specified strain limit.
-
Calculation: Flexural strength and flexural modulus are calculated from the load-deflection curve.
Thermal Analysis
Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358)
Objective: To evaluate the thermal stability and composition of the composite material.
Protocol:
-
Sample Preparation: A small, representative sample of the composite material is placed in a TGA crucible.
-
Testing: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass (ash content).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical interactions and experimental processes involved in the use of silane coupling agents.
References
Trichlorocyclopentylsilane: A Comparative Guide to its Applications and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Trichlorocyclopentylsilane is a versatile organosilicon compound primarily utilized as a precursor in the synthesis of advanced materials. Its unique cyclopentyl group imparts specific properties to the resulting materials, making it a subject of interest in polymer chemistry, surface science, and biomaterials. This guide provides a comparative overview of this compound's applications, its efficacy in comparison to other organosilanes, and detailed experimental protocols for its use.
I. Applications in Polymer Modification
This compound is a key building block for the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS), specifically Cyclopentyl-POSS. These nano-sized hybrid molecules, with an inorganic silica core and organic cyclopentyl groups, are incorporated into polymer matrices to enhance their physical and thermal properties.
Comparison of Polymer Properties with Different POSS Additives
While direct side-by-side comparisons in single studies are limited, the following table compiles data from various sources to illustrate the influence of Cyclopentyl-POSS, derived from this compound, on polymer properties compared to polymers modified with Phenyl-POSS, which is derived from trichlorophenylsilane.
| Polymer Matrix | POSS Additive (wt%) | Glass Transition Temperature (Tg) (°C) | Onset Thermal Degradation (T5%) (°C) | Reference |
| Polystyrene (PS) | Neat PS | 100 | 350 | [1] |
| Polystyrene (PS) | 5% Phenyl-hepta(cyclopentyl)-POSS | 105 | 385 | [1] |
| Polystyrene (PS) | 10% Phenyl-hepta(cyclopentyl)-POSS | 112 | 392 | [1] |
| Poly(methyl methacrylate) (PMMA) | Neat PMMA | 105 | 280 | Assumed baseline |
| Poly(methyl methacrylate) (PMMA) | 10% Cyclopentyl-POSS | ~115-120 | ~300-310 | Inferred from general POSS literature |
| Polyurethane (PU) | Neat PU | Varies | ~300 | [2] |
| Polyurethane (PU) | 10% MA-POSS | Increased by ~10-15°C | 339.6 | [2] |
Note: The data for PMMA with Cyclopentyl-POSS is an estimation based on the general trends observed in the literature for POSS-polymer composites, as a direct comparative study was not identified in the search results. The MA-POSS in the PU example is a methacryloxypropyl-functionalized POSS, included to show a representative effect of POSS on polyurethane thermal stability.[2]
The inclusion of Cyclopentyl-POSS generally leads to an increase in the glass transition temperature and thermal stability of the host polymer. This is attributed to the bulky, rigid nature of the POSS cage, which restricts the mobility of the polymer chains.
II. Surface Modification Applications
This compound can be used to modify the surface of materials containing hydroxyl groups, such as silica and other metal oxides. This modification alters the surface properties, for instance, by increasing hydrophobicity.
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol is adapted from general procedures for the silanization of silica nanoparticles.[3]
Materials:
-
Silica Nanoparticles (e.g., prepared by the Stöber method)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Ammonia solution (28-30%)
-
Nitrogen or Argon gas
Procedure:
-
Nanoparticle Preparation: Synthesize silica nanoparticles using the Stöber method or obtain commercially.
-
Drying: Dry the silica nanoparticles thoroughly under vacuum at 120°C for 12 hours to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (Nitrogen or Argon).
-
Silanization:
-
Add this compound to the nanoparticle suspension. The amount should be calculated based on the desired surface coverage. A typical starting point is a 10-fold molar excess relative to the estimated surface silanol groups.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
-
Purification:
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Discard the supernatant containing excess silane.
-
Wash the nanoparticles by repeated cycles of resuspension in anhydrous toluene followed by centrifugation (3 times).
-
Finally, wash with ethanol to remove any remaining unreacted silane and byproducts.
-
-
Drying: Dry the surface-modified nanoparticles under vacuum.
Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and contact angle measurements to assess the change in surface hydrophobicity.
III. Relevance for Drug Development Professionals
The application of this compound in the biomedical field is primarily through the creation of biocompatible and biodegradable polymers and materials using Cyclopentyl-POSS.[4] These materials are being explored for various applications in tissue engineering and drug delivery.[4][5][6]
Biocompatibility and Biomedical Applications of Cyclopentyl-POSS Derivatives
-
Tissue Engineering: POSS-based hybrid biomaterials can be designed to have controlled mechanical properties and degradability, making them suitable for scaffolds in bone and cartilage regeneration.[4] The incorporation of POSS into polymers like poly(caprolactone) (PCL) can enhance their mechanical strength and influence their degradation rate.
-
Drug Delivery: The cage-like structure of POSS allows for the potential encapsulation or conjugation of drug molecules.[5] POSS-containing polymers can self-assemble into nanoparticles or micelles, which can serve as carriers for targeted drug delivery.[5] The functional groups on the POSS cage can be modified to attach specific drugs or targeting ligands.
-
Dental Materials: While direct evidence for the use of this compound in dental composites is limited, other functionalized silanes are widely used as coupling agents to improve the bond between the inorganic filler and the organic resin matrix.[7] The principles of silanization are relevant, and the unique properties of the cyclopentyl group could potentially offer advantages in terms of hydrophobicity and mechanical properties of dental restorative materials.
It is important to note that the biocompatibility of any material must be rigorously tested for its intended application according to standards such as ISO 10993.[8]
IV. Visualizing Workflows and Relationships
Synthesis of Cyclopentyl-POSS from this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. POSS-based hybrid biomaterials for tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichlorocyclopentylsilane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Trichlorocyclopentylsilane are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound. Adherence to these procedures is critical for mitigating risks associated with this corrosive and water-reactive compound.
Immediate Safety and Handling Precautions
This compound is a chlorosilane that reacts readily with water and other protic solvents. This reactivity is a primary safety concern. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[1] An emergency eyewash and safety shower must be readily accessible.[1]
Key Data for Disposal Procedures
Proper disposal of this compound is contingent on understanding its chemical properties and the byproducts of its neutralization. The following table summarizes crucial data for the disposal process.
| Property | Value / Information | Source / Comment |
| Chemical Formula | C₅H₉Cl₃Si | - |
| Primary Hazard | Corrosive, Water-Reactive | General property of chlorosilanes |
| Hydrolysis Reaction | C₅H₉Cl₃Si + 3H₂O → C₅H₉Si(OH)₃ + 3HCl | General reaction for trichlorosilanes |
| Primary Byproducts | Cyclopentylsilanetriol, Hydrochloric Acid | - |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or other suitable base | [2][3] |
| Neutralization Endpoint | pH 6.0 - 8.0 | General laboratory safety guideline |
| Final Waste Stream | Aqueous solution of sodium chloride and cyclopentylsilanetriol | - |
Step-by-Step Disposal Protocol
The primary method for rendering this compound non-hazardous is through controlled hydrolysis followed by neutralization. This process should only be undertaken by trained personnel.
Experimental Protocol: Quenching and Neutralization of this compound
Objective: To safely hydrolyze and neutralize small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Inert, non-polar solvent (e.g., heptane or toluene)
-
Isopropanol or ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5-10% in water) or another suitable base like sodium hydroxide.[4]
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, properly labeled for hazardous waste collection
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Have a spill kit readily available.
-
Dilution: For every 1 volume of this compound waste, add at least 10 volumes of an inert, non-polar solvent such as heptane. This helps to moderate the reaction rate.
-
Initial Quenching (Alcoholysis): Slowly add a stoichiometric excess of isopropanol or ethanol to the diluted this compound solution with constant stirring. The addition should be dropwise to control the exothermic reaction and the release of hydrogen chloride gas.
-
Controlled Hydrolysis: After the initial reaction with alcohol has subsided, slowly and cautiously add water to the mixture. Continue stirring throughout the addition. This step will complete the hydrolysis of any remaining chlorosilane bonds, generating more hydrochloric acid.
-
Neutralization: Once the hydrolysis is complete, begin the neutralization process. Slowly add the sodium bicarbonate solution to the acidic mixture.[2][3] Carbon dioxide will be evolved, so add the base slowly to avoid excessive foaming and potential overflow.[3]
-
pH Monitoring: Continuously monitor the pH of the aqueous layer using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, the resulting biphasic mixture (aqueous and organic layers) should be collected in a properly labeled hazardous waste container. Do not dispose of this mixture down the drain.[5]
-
Final Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company.[6] Ensure the container is clearly labeled with the contents, including the neutralized byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Trichlorocyclopentylsilane
Essential Safety and Handling Guide for Trichlorocyclopentylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is a highly reactive and hazardous compound, and all operations should be conducted with the utmost care and preparation.
Hazard Summary
This compound is a corrosive, flammable liquid and vapor that reacts violently with water and moisture to produce hydrogen chloride (HCl) gas.[1][2][3] This reaction is exothermic and can lead to a dangerous increase in pressure in closed containers. The substance is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against the hazards of this compound. All personnel must be trained in the proper use, removal, and limitations of their protective equipment.
| PPE Category | Specification |
| Eye & Face Protection | Tightly fitting chemical splash goggles meeting ANSI Z87.1 standards. A face shield must be worn over the goggles to provide additional protection against splashes.[7][8][9] Do not wear contact lenses.[8][9] |
| Skin & Body Protection | Gloves: Neoprene or nitrile rubber gloves. Double-gloving is recommended. Immediately change gloves if contamination is suspected.[7][9] Lab Coat: A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[7] Must be fully buttoned. Avoid polyester or acrylic fabrics. Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7] |
| Respiratory Protection | A NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge (yellow cartridge) is required if working outside a certified chemical fume hood or if there is a potential to exceed exposure limits.[7][9] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed within a certified chemical fume hood with immediate access to an emergency eyewash station and safety shower.[7][10]
1. Preparation and Engineering Controls:
- Verify the proper functioning of the chemical fume hood.
- Clear the work area of all flammable materials, water sources, and ignition sources.[1][2]
- Ground and bond all containers and receiving equipment to prevent static discharge.[3][7]
- Ensure spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO2 fire extinguisher are readily available. Do not use water-based extinguishers. [1][4][6][7]
2. Chemical Handling:
- Don all required PPE before handling the chemical.
- Use only non-sparking tools.[1][7]
- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1][7]
- When transferring, pour slowly to minimize splashing and vapor generation.
- Keep containers tightly closed when not in use.[1][2]
3. Post-Handling and Decontamination:
- Thoroughly decontaminate the work surface after use.
- Wash hands and any potentially exposed skin with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Collect all waste, including contaminated gloves, pipette tips, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[11]
- Do not mix chlorosilane waste with other waste streams.[7]
- The container must have a hazardous waste label identifying the contents as "this compound waste".[11]
- Keep the waste container closed when not in use.[11]
2. Storage and Disposal:
- Store the hazardous waste container in a cool, dry, and well-ventilated area away from incompatible materials.
- Arrange for hazardous waste pickup when the container is 90% full.[11] Contact your institution's environmental health and safety department for specific procedures.
- Do not discard any this compound waste down the sink drain. [11]
Procedural Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. recsilicon.com [recsilicon.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. gelest.com [gelest.com]
- 10. globalsilicones.org [globalsilicones.org]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
